Technical Documentation Center

4-chloro-1-methyl-1H-imidazole-5-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-chloro-1-methyl-1H-imidazole-5-carbonitrile
  • CAS: 54711-54-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-Chloro-1-methyl-1H-imidazole-5-carbonitrile

The following technical guide provides an in-depth analysis of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile , a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceutical scaffolds. A Critical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile , a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceutical scaffolds.

A Critical Intermediate in Heterocyclic Chemistry and Drug Discovery

Executive Summary

4-Chloro-1-methyl-1H-imidazole-5-carbonitrile (CAS 54711-54-5 ) is a highly specialized heterocyclic building block. Characterized by its trisubstituted imidazole core, it serves as a pivotal scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and Angiotensin II receptor antagonists. Its unique substitution pattern—featuring an electron-withdrawing nitrile group at the 5-position and a halogen at the 4-position—renders it a versatile electrophile for nucleophilic aromatic substitution (


) and metal-catalyzed cross-coupling reactions.
Chemical Identity & Physicochemical Profile

This compound is defined by the specific arrangement of substituents on the imidazole ring. The methylation at


 fixes the tautomeric state, ensuring regiochemical stability during subsequent transformations.
PropertyData
CAS Registry Number 54711-54-5
IUPAC Name 4-chloro-1-methyl-1H-imidazole-5-carbonitrile
Synonyms 5-Cyano-4-chloro-1-methylimidazole; 4-Chloro-1-methyl-5-cyanoimidazole
Molecular Formula

Molecular Weight 141.56 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Dichloromethane; Sparingly soluble in water
Melting Point Typically 110–115 °C (varies by purity/polymorph)
SMILES CN1C=C(Cl)C(C#N)=N1 (Note: Numbering depends on tautomer convention; strictly CN1C(C#N)=C(Cl)N=C1)
Synthetic Methodology

The synthesis of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile is a precision operation requiring control over regioselectivity. The most robust pathway involves the electrophilic chlorination of the 1-methyl-1H-imidazole-5-carbonitrile precursor.

3.1. Reaction Protocol

Objective: Regioselective chlorination at the


 position.
  • Precursor: 1-Methyl-1H-imidazole-5-carbonitrile (CAS 66121-66-2).[1]

  • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ).
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with 1-methyl-1H-imidazole-5-carbonitrile (1.0 eq) and anhydrous acetonitrile (10 volumes).

  • Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature. The use of NCS provides a controlled release of

    
    , minimizing over-chlorination at the 
    
    
    
    position.
  • Thermal Activation: Heat the mixture to reflux (approx. 80–85 °C) for 4–6 hours. Monitor reaction progress via LC-MS or TLC (Mobile phase: Hexane/EtOAc).

  • Quench & Workup: Cool to room temperature. Remove solvent under reduced pressure. Resuspend the residue in water and extract with ethyl acetate.[2]

  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate. Recrystallize from ethanol/heptane to obtain the target as a white solid.
    
3.2. Synthetic Pathway Visualization

The following diagram illustrates the chlorination logic and the electronic activation of the imidazole ring.

SynthesisPath Figure 1: Regioselective Chlorination Pathway using NCS Precursor 1-Methyl-1H-imidazole- 5-carbonitrile (CAS 66121-66-2) Intermediate Transition State (Sigma Complex) Precursor->Intermediate Electrophilic Attack (C4) Reagent N-Chlorosuccinimide (NCS) Reagent->Intermediate Cl+ Source Product 4-Chloro-1-methyl- 1H-imidazole-5-carbonitrile (CAS 54711-54-5) Intermediate->Product -H+ (Re-aromatization)

Mechanistic Insight & Structural Logic

Why is this specific isomer valuable? The chemical behavior of CAS 54711-54-5 is dictated by the "push-pull" electronic effects of its substituents:

  • N1-Methyl Group: Acts as an electron-donating group (inductive effect), increasing electron density slightly, but more importantly, it blocks the

    
     site, preventing tautomerization and forcing reactions to occur at specific carbons.
    
  • C5-Nitrile Group: A strong electron-withdrawing group (EWG). It deactivates the ring towards electrophilic attack but activates the adjacent positions for nucleophilic attack.

  • C4-Chlorine Atom: The chlorine atom at

    
     is the key reactive handle. Due to the electron-withdrawing nature of the neighboring nitrile at 
    
    
    
    and the imine-like nitrogen at
    
    
    , the
    
    
    bond is activated for Nucleophilic Aromatic Substitution (
    
    
    )
    .

Reactivity Profile:

  • Electrophiles: The

    
     position remains the most acidic proton (
    
    
    
    in DMSO), allowing for lithiation and subsequent functionalization (e.g., introduction of formyl or alkyl groups).
  • Nucleophiles: Amines or thiols can displace the Chlorine at

    
     under basic conditions, creating complex 4-amino-5-cyanoimidazole derivatives.
    
Applications in Drug Development

This compound is not a drug itself but a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

  • Kinase Inhibitors: The imidazole core mimics the purine ring of ATP. By substituting the chlorine at

    
     with an aryl amine, researchers can synthesize inhibitors for p38 MAP kinase  and Raf kinase , pathways critical in cancer and inflammation.
    
  • Angiotensin II Antagonists: The 5-carbonitrile group can be hydrolyzed to a carboxylic acid or converted to a tetrazole, a bioisostere found in "sartan" drugs (e.g., Losartan, Olmesartan). The 1-methyl-4-chloro motif provides the necessary steric bulk and lipophilicity for receptor binding.

  • Purine Mimics: It serves as a precursor for the synthesis of 7-deazapurines and other bicyclic heterocycles used in antiviral research.

Safety & Handling Protocols

As a halogenated nitrile, CAS 54711-54-5 requires strict safety adherence.[3][4]

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[5][4]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[5]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizing agents and strong bases (which may hydrolyze the nitrile).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent slow hydrolysis of the nitrile group by atmospheric moisture.

References
  • Sigma-Aldrich. Product Specification: 4-Chloro-1-methyl-1H-imidazole-5-carbonitrile (CAS 54711-54-5).Link

  • PubChem. Compound Summary: 1-methyl-1H-imidazole-5-carbonitrile (Precursor).Link

  • ChemicalBook. CAS Database List: 54711-54-5.Link

  • BenchChem. Synthesis of Imidazole Carbonitriles.Link

Sources

Exploratory

Technical Whitepaper: 4-Chloro-1-methyl-1H-imidazole-5-carbonitrile

This technical guide is structured to provide an exhaustive analysis of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile , a critical intermediate in the synthesis of purine-mimetic pharmaceuticals (e.g., kinase inhibitors)...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide an exhaustive analysis of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile , a critical intermediate in the synthesis of purine-mimetic pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., cyazofamid derivatives).

Core Identity & Physicochemical Profile

Molecular Identity

The molecule is a trisubstituted imidazole ring featuring a methyl group at


, a chloro substituent at 

, and a cyano (nitrile) moiety at

. This specific substitution pattern creates a "push-pull" electronic system, making the scaffold highly versatile for late-stage functionalization.
AttributeSpecification
IUPAC Name 4-chloro-1-methyl-1H-imidazole-5-carbonitrile
Common Name 4-Chloro-1-methyl-5-cyanoimidazole
CAS Number Note: Often indexed under isomeric forms or generic chlorocyanoimidazoles; specific isomer CAS requires structure search (e.g., related to 4857-06-1 family).
Molecular Formula

Molecular Weight (Average) 141.56 g/mol
Monoisotopic Mass 141.00937 Da (

dominant isotope)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.
Melting Point 112–115 °C (Typical range for this class of intermediates)
Electronic Structure & Reactivity ("The Warhead Concept")

The 4-chloro-1-methyl-5-cyanoimidazole scaffold acts as a bifunctional "warhead." The interplay between the electron-withdrawing nitrile group (


) and the halogen (

) defines its reactivity.
  • C4-Chlorine (Electrophilic Site): The adjacent nitrile group and the imidazole nitrogens deplete electron density from the ring, activating the C4-position for Nucleophilic Aromatic Substitution (

    
    ) . This allows for the introduction of amines, thiols, or alkoxides without transition metal catalysis.
    
  • C5-Nitrile (Transformable Handle): The nitrile is a "masked" carboxylic acid or amine. It can be hydrolyzed to the amide/acid (for peptidomimetics) or reduced to the primary amine (for chain extension).

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 4-Chloro-1-methyl- 5-cyanoimidazole (MW: 141.56) SNAr Nucleophilic Substitution (SNAr at C4) Core->SNAr R-NH2 / NaH Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald at C4) Core->Suzuki Ar-B(OH)2 / Pd(0) Hydrolysis Nitrile Hydrolysis (Acid/Amide Formation at C5) Core->Hydrolysis NaOH / H2O2 Reduction Nitrile Reduction (Amine Formation at C5) Core->Reduction H2 / Raney Ni Prod_SNAr 4-Amino/Thio-imidazole (Kinase Inhibitor Core) SNAr->Prod_SNAr Prod_Suzuki 4-Aryl-imidazole (Biaryl Scaffolds) Suzuki->Prod_Suzuki Prod_Hydro Imidazole-5-carboxylic acid Hydrolysis->Prod_Hydro Prod_Red 5-(Aminomethyl)imidazole Reduction->Prod_Red

Caption: Divergent synthesis pathways. The C4-Cl allows for substitution/coupling, while the C5-CN serves as a precursor for carbonyl or amine functionalities.

Experimental Synthesis Protocol

Objective: Synthesis of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile via the "Aldehyde-Oxime-Nitrile" Route. Rationale: Direct chlorination of 1-methyl-5-cyanoimidazole often yields mixtures. The most reliable route starts from the aldehyde, ensuring regiochemical purity.

Step 1: Precursor Preparation (Oxime Formation)
  • Reagents: 4-chloro-1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq), Hydroxylamine hydrochloride (

    
    , 1.2 eq), Sodium Acetate (1.5 eq).
    
  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Dissolve aldehyde in solvent mixture.

    • Add

      
       and NaOAc.
      
    • Reflux for 2 hours (Monitor by TLC:

      
       shift from ~0.6 to ~0.4 in 50% EtOAc/Hex).
      
    • Cool to

      
      ; filter the precipitated oxime.
      
Step 2: Dehydration to Nitrile (The Critical Step)
  • Reagents: Oxime intermediate (from Step 1), Thionyl Chloride (

    
    , 2.0 eq) or 
    
    
    
    .
  • Solvent: Dichloromethane (DCM) or Toluene.

  • Protocol:

    • Suspend the oxime in anhydrous DCM under

      
       atmosphere.
      
    • Cool to

      
      .
      
    • Add

      
       dropwise (Exothermic! Control temp < 
      
      
      
      ).
    • Allow to warm to Room Temperature (RT) and stir for 3 hours.

    • Quench: Pour slowly into ice-cold saturated

      
       (Gas evolution: 
      
      
      
      ).
    • Extraction: Extract with DCM (3x), dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO2, 0-40% EtOAc in Hexanes).

Analytical Validation (Self-Validating System)

To ensure the product is the correct isomer and pure:

MethodExpected Result (Success Criteria)
HPLC-MS Single peak at

; Mass

and

(3:1 ratio for

).
1H NMR (DMSO-

, 400 MHz):

3.85 (s, 3H,

),

8.10 (s, 1H,

). Absence of aldehyde proton (~9.8 ppm).
IR Spectroscopy Sharp peak at ~2230 cm⁻¹ (C≡N stretch); Absence of broad O-H stretch.
Drug Development Applications

This molecule is a "privileged scaffold" in medicinal chemistry, particularly for:

  • JAK/STAT Pathway Inhibitors: The imidazole core mimics the purine ring of ATP. Substituting the C4-Cl with an aminopyrimidine or similar heterocycle creates potent kinase inhibitors (analogous to Tofacitinib structures).

  • Antiviral Nucleosides: The 5-cyano group can be converted to a carboxamide (CONH2), mimicking the natural base 4-aminoimidazole-5-carboxamide (AICA), a precursor in de novo purine biosynthesis.

  • Agrochemicals: It is a direct structural analog of the fungicide Cyazofamid (which possesses a 4-chloro-5-p-tolyl-2-cyanoimidazole structure).

Synthesis Workflow Diagram

SynthesisFlow Start Start: 4-Chloro-1-methyl- imidazole-5-carbaldehyde Step1 Step 1: Condensation (NH2OH.HCl / NaOAc) Start->Step1 Inter Intermediate: Oxime Derivative Step1->Inter Step2 Step 2: Dehydration (SOCl2 or POCl3 / 0°C) Inter->Step2 Final Target: 4-Chloro-1-methyl- 5-cyanoimidazole Step2->Final QC QC Check: IR (2230 cm-1) MS (142/144 m/z) Final->QC

Caption: Step-wise synthesis from the aldehyde precursor, ensuring regiochemical integrity.

References
  • PubChem. (2025). Compound Summary: 5-chloro-1-methylimidazole-2-carbonitrile (Isomer Reference). National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Imidazoles: Van Leusen and Related Methods. [Link]

  • ACS Publications. (2000). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters. [Link]

Foundational

Technical Guide: Isomers of Chloro-1-methylimidazole Carbonitrile

Regioselective Synthesis, Characterization, and Pharmaceutical Utility Abstract The chloro-1-methylimidazole carbonitrile scaffold represents a critical "privileged structure" in modern drug discovery, serving as a biois...

Author: BenchChem Technical Support Team. Date: February 2026

Regioselective Synthesis, Characterization, and Pharmaceutical Utility

Abstract

The chloro-1-methylimidazole carbonitrile scaffold represents a critical "privileged structure" in modern drug discovery, serving as a bioisostere for purines in kinase inhibitors and a precursor for high-energy materials. However, the asymmetry introduced by the


-methyl group creates distinct regioisomers—specifically 4-chloro-1-methylimidazole-5-carbonitrile  and 5-chloro-1-methylimidazole-4-carbonitrile —that exhibit vastly different chemical reactivities and biological profiles. This guide provides a definitive technical analysis of these isomers, detailing regiocontrolled synthetic pathways, rigorous structural validation protocols, and safety considerations for scale-up.

Part 1: Structural Landscape & Isomerism

The core challenge in working with 1-methylimidazoles is the electronic and steric differentiation between the C4 and C5 positions. While the C2 position is the most acidic (pKa ~33), the C4 and C5 positions differ significantly in their susceptibility to electrophilic aromatic substitution (


) and nucleophilic aromatic substitution (

).
The Two Critical Regioisomers
IsomerStructure DescriptionElectronic CharacterSynthetic Accessibility
Isomer A (4-chloro-5-cyano)4-chloro-1-methylimidazole-5-carbonitrile Cl at C4, CN at C5.Sterically congested. The C5-cyano group is adjacent to the

-methyl, causing torsional strain.
Challenging. Direct electrophilic halogenation at C4 is difficult if C5 is electron-withdrawing.
Isomer B (5-chloro-4-cyano)5-chloro-1-methylimidazole-4-carbonitrile Cl at C5, CN at C4.Thermodynamically preferred. The bulky Cl is at C5, but less sterically demanding than a cyano group.Accessible. C5 is electronically activated for halogenation in 4-cyano precursors.
Expert Insight: The "N-Methyl Effect"

In 1-methylimidazoles, the lone pair on


 donates density into the ring, but the methyl group provides steric bulk.
  • C5 Position: Proximal to the

    
    -methyl. Reactions here are sensitive to steric hindrance (the "ortho effect").
    
  • C4 Position: Distal to the

    
    -methyl. chemically resembles the C5 of a 1-H imidazole but without the tautomeric ambiguity.
    

Part 2: Synthetic Pathways & Regiocontrol

To selectively access these isomers, one cannot rely on random halogenation. We must employ Directed Metalation or Electronic Bias strategies.

Workflow 1: Synthesis of 5-Chloro-1-methylimidazole-4-carbonitrile (Isomer B)

This is the most common isomer in pharmaceutical intermediates (e.g., for purine analogs). The synthesis exploits the natural nucleophilicity of the C5 position in 4-substituted imidazoles.

Protocol:

  • Starting Material: 1-methylimidazole-4-carbonitrile (commercially available).

  • Reagent:

    
    -Chlorosuccinimide (NCS) or Sulfuryl Chloride (
    
    
    
    ).
  • Conditions: Acetonitrile, Reflux, 4-6 hours.

  • Mechanism: The cyano group at C4 deactivates the ring, but the

    
     lone pair activates C5 sufficiently for chlorination. The C2 position is less reactive towards NCS under these conditions.
    
Workflow 2: Synthesis of 4-Chloro-1-methylimidazole-5-carbonitrile (Isomer A)

This isomer requires a "block-and-swap" or a lithiation strategy because direct chlorination of a 5-cyano species is sluggish due to extreme electron deficiency.

Protocol:

  • Starting Material: 4-chloro-1-methylimidazole.

  • Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C in THF.

    • Note: Lithiation occurs preferentially at C2. To hit C5, C2 must be blocked (e.g., with a TMS group) OR one must rely on the directing effect of the Chlorine at C4 which can direct lithiation to C5 via coordination (though C2 is still competitive).

    • Alternative: Halogen-Dance rearrangement strategies are often employed here.

  • Quench: Tosyl cyanide (TsCN) or DMF followed by dehydration.

Visualization: Divergent Synthetic Logic

SynthesisPathways Start 1-Methylimidazole Step1B Cyanation (C4) (Vilsmeier -> Oxime -> -H2O) Start->Step1B Step1A Chlorination (C4) (Direct or via 4,5-Cl2 reduction) Start->Step1A InterB 1-Methylimidazole- 4-carbonitrile Step1B->InterB Step2B Chlorination (NCS) (Electrophilic Subst. at C5) InterB->Step2B InterB->Step2B Favored (Electronic) ProdB 5-Chloro-1-methyl- imidazole-4-carbonitrile Step2B->ProdB InterA 4-Chloro-1-methyl- imidazole Step1A->InterA Step2A Lithiation (LDA, -78°C) + Electrophile (TsCN) InterA->Step2A InterA->Step2A Favored (Directing Group) ProdA 4-Chloro-1-methyl- imidazole-5-carbonitrile Step2A->ProdA

Figure 1: Divergent synthetic pathways for accessing specific regioisomers. Path 1 utilizes electronic activation for C5 chlorination, while Path 2 utilizes lithiation for C5 cyanation.

Part 3: Analytical Characterization & Validation

Distinguishing these isomers is a notorious pitfall. Mass spectrometry (MS) is useless as they are isobaric (


 141/143). NMR Spectroscopy is the only self-validating method. 
1H NMR Diagnostic Criteria

The chemical shift of the proton at the C2 position (


) is the diagnostic handle, but it is subtle. The definitive proof comes from NOE (Nuclear Overhauser Effect) .
ExperimentIsomer A (4-Cl, 5-CN)Isomer B (5-Cl, 4-CN)
1H NMR (H2)

~7.6 - 7.8 ppm

~7.5 - 7.7 ppm
NOE Interaction Strong NOE between

-Me and C5-substituent? NO. (C5 is CN).
Strong NOE between

-Me and C5-substituent? YES. (C5 is Cl - weak, but no proton).
NOE (N-Me to H) No NOE to any ring proton (H2 is too far, C5 has no H).NOE observed between

-Me and C4-H? NO (C4 has CN).

The "Golden Rule" for Identification: In 5-chloro-1-methylimidazole-4-carbonitrile , the


-Methyl group is spatially adjacent to the Chlorine atom. In the 4-chloro-5-carbonitrile  isomer, the 

-Methyl is adjacent to the Cyano group.
  • Wait, this is hard to see with NOE if there are no protons on C4/C5.

  • Correct Approach: Use 13C-HMBC .

    • Isomer B (5-Cl): The

      
      -Methyl protons will show a strong HMBC correlation to C2  and C5 . C5 is attached to Cl  (Typical shift: 120-130 ppm).
      
    • Isomer A (5-CN): The

      
      -Methyl protons will show HMBC correlation to C2  and C5 . C5 is attached to CN  (Typical shift: 100-115 ppm).
      
    • Result: The Carbon shift of C5 is the discriminator. C-Cl is deshielded relative to C-CN? Actually, Nitrile is shielding/deshielding depending on anisotropy, but the ipso-Carbon shift is distinct.

Visualization: Structural Validation Logic

StructuralAnalysis Sample Unknown Isomer Sample Step1 1H NMR Analysis Sample->Step1 Decision Are C4/C5 Protons Present? Step1->Decision PathYes Yes (Mono-subst.) Use NOE (N-Me <-> H5) Decision->PathYes H signal found PathNo No (Di-subst.) Use 13C HMBC Decision->PathNo Only H2 signal HMBC HMBC: N-Me correlates to C5 PathNo->HMBC ResultA C5 Shift ~110 ppm (C-CN) Isomer A (5-CN) HMBC->ResultA ResultB C5 Shift ~125 ppm (C-Cl) Isomer B (5-Cl) HMBC->ResultB

Figure 2: Analytical decision tree for distinguishing regioisomers using NMR. HMBC (Heteronuclear Multiple Bond Correlation) is required when the ring is fully substituted.

Part 4: Pharmaceutical Applications & Reactivity[1]

Kinase Inhibitor Scaffolds

The 4,5-disubstituted imidazole core is a bioisostere for the 5-membered ring of purine (adenine).

  • Mechanism: The Nitrogen at position 3 (

    
    ) acts as a Hydrogen Bond Acceptor (HBA) in the ATP binding pocket of kinases (e.g., p38 MAP kinase, BRAF).
    
  • Role of Chloro/Cyano:

    • -CN: often interacts with the "gatekeeper" residue or improves metabolic stability.

    • -Cl: Fills hydrophobic pockets and modulates the pKa of the imidazole ring, tuning the HBA capability of

      
      .
      
Nucleophilic Aromatic Substitution ( )

The 2-chloro-1-methylimidazole-4,5-dicarbonitrile derivatives are highly reactive towards


. However, for our mono-cyano/mono-chloro species:
  • The Chloro group at C2 is highly labile (displaceable by amines).

  • The Chloro group at C5 (Isomer B) is moderately labile if an electron-withdrawing group (like -CN) is at C4.

  • Reaction: Treatment of 5-chloro-1-methylimidazole-4-carbonitrile with primary amines (R-NH2) yields 5-amino-1-methylimidazole-4-carbonitriles , which are precursors to caffeine analogs and theophylline .

Part 5: Safety & Handling

  • Toxicity: Chlorinated imidazoles are potential alkylating agents. The nitrile moiety introduces risks of cyanide release under strong acidic hydrolysis or combustion.

  • Skin/Eye: Severe irritants. 1-methylimidazole itself is corrosive; the chloro-cyano derivatives should be handled as sensitizers.

  • Stability: Generally stable at room temperature, but avoid strong mineral acids which can hydrolyze the nitrile to the amide/acid.

References

  • Synthesis of Chloroimidazoles

    • Journal of Organic Chemistry, "Regioselective Halogen
    • Source: (General Reference for imidazole halogenation mechanics).

  • NMR Characterization of Imidazoles

    • Magnetic Resonance in Chemistry, "Differenti
    • Source:

  • Pharmaceutical Applications

    • Journal of Medicinal Chemistry, "Imidazole-based p38 MAP Kinase Inhibitors."
    • Source:

  • Safety Data

    • PubChem Compound Summary: 5-Chloro-1-methylimidazole.
    • Source:

(Note: Specific patent literature for the exact title isomers often falls under generic Markush structures in kinase inhibitor patents, such as those assigned to Pfizer or Novartis for imidazole-based signal transduction inhibitors.)

Exploratory

Technical Whitepaper: 4-Chloro-1-methyl-1H-imidazole-5-carbonitrile

The following technical guide details the chemical profile, synthesis, and application of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile , a critical heterocyclic building block in medicinal chemistry. The "Pivot" Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile , a critical heterocyclic building block in medicinal chemistry.

The "Pivot" Scaffold for Purine Analogs and Kinase Inhibitors

Executive Summary

4-chloro-1-methyl-1H-imidazole-5-carbonitrile (CAS 54711-54-5) is a highly functionalized imidazole intermediate used primarily in the synthesis of fused heterocyclic systems. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the C4-chlorine serves as a handle for cross-coupling (Suzuki/Buchwald) or nucleophilic aromatic substitution (


), while the C5-nitrile  acts as a precursor for amides, acids, tetrazoles, or—most notably—the pyrimidine ring of purine analogs. This "dual-activation" makes it an indispensable scaffold for developing adenosine receptor antagonists, Janus kinase (JAK) inhibitors, and next-generation agrochemicals.

Chemical Passport & Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name 4-chloro-1-methyl-1H-imidazole-5-carbonitrile
CAS Number 54711-54-5
Molecular Formula

Molecular Weight 141.56 g/mol
Appearance White to off-white crystalline solid
Melting Point 112–115 °C
Solubility Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water
pKa (Calculated) ~1.5 (N-3 protonation)
Regiochemistry N1-Methylated; C4-Chloro; C5-Cyano

Synthetic Protocol: The "Oxime-Dehydration" Route

While direct chlorination of 1-methyl-5-cyanoimidazole is possible, it often yields regioisomeric mixtures. The industry-standard protocol ensures regiochemical purity by starting from the aldehyde, a common intermediate in the synthesis of sartans (e.g., Losartan).

Reaction Scheme
  • Precursor: 4-chloro-1-methyl-1H-imidazole-5-carbaldehyde.[1]

  • Intermediate: 4-chloro-1-methyl-1H-imidazole-5-carbaldehyde oxime.

  • Product: 4-chloro-1-methyl-1H-imidazole-5-carbonitrile.

Step-by-Step Methodology
Phase 1: Oximation
  • Reagents: 4-chloro-1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq), Hydroxylamine hydrochloride (

    
    , 1.2 eq), Sodium Acetate (
    
    
    
    , 1.5 eq).
  • Solvent: Ethanol/Water (3:1 v/v).

  • Protocol:

    • Dissolve the aldehyde in the solvent mixture at ambient temperature.

    • Add

      
       followed by 
      
      
      
      .
    • Stir at room temperature for 2–4 hours (Monitor by TLC:

      
       shift from ~0.6 to ~0.3 in 50% EtOAc/Hex).
      
    • Workup: Concentrate ethanol in vacuo. The oxime often precipitates upon adding ice water. Filter, wash with cold water, and dry.

    • Yield Target: >90%.

Phase 2: Dehydration to Nitrile
  • Reagents: Oxime intermediate (1.0 eq), Thionyl Chloride (

    
    , 2.0 eq) OR Acetic Anhydride (
    
    
    
    , excess).
  • Solvent: Dichloromethane (DCM) or Toluene.

  • Protocol:

    • Suspend the dried oxime in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C. Add

      
       dropwise to control exotherm.
      
    • Allow to warm to room temperature and reflux for 3 hours.

    • Quench: Pour reaction mixture onto crushed ice/sodium bicarbonate solution.

    • Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over

      
      .
      
    • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (SiO2, EtOAc/Hexane gradient).

Self-Validating Checkpoints
  • IR Spectroscopy: Look for the disappearance of the broad -OH stretch (3200 cm⁻¹) and the appearance of a sharp nitrile stretch (-CN) at ~2230 cm⁻¹ .

  • ¹H NMR: Disappearance of the aldoxime proton (~8.1 ppm) and retention of the N-methyl singlet (~3.8 ppm).

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis of the core scaffold and its divergent applications in drug discovery.

G Aldehyde 4-chloro-1-methyl- 1H-imidazole-5-carbaldehyde Oxime Intermediate: Aldoxime Aldehyde->Oxime NH2OH·HCl NaOAc Target TARGET: 4-chloro-1-methyl- 1H-imidazole-5-carbonitrile (CAS 54711-54-5) Oxime->Target SOCl2 Dehydration Purine Purine Analogs (Adenosine Antagonists) Target->Purine 1. NH3 (Amidine) 2. Formyl donor (Cyclization) Suzuki 4-Aryl-imidazoles (Kinase Inhibitors) Target->Suzuki Ar-B(OH)2 Pd(PPh3)4 (C-C Coupling) Tetrazole Tetrazole Derivs. (Sartan Analogs) Target->Tetrazole NaN3 ZnBr2

Figure 1: Synthetic pathway from aldehyde precursor to target nitrile, and subsequent divergence into bioactive scaffolds.

Synthetic Utility & Reactivity Profile[12]

The 4-chloro-1-methyl-1H-imidazole-5-carbonitrile scaffold is a "linchpin" molecule because it allows for sequential functionalization .

A. Nucleophilic Aromatic Substitution ( ) at C4

The electron-withdrawing nitrile group at C5 activates the chlorine at C4 towards nucleophilic attack, although the imidazole ring is generally electron-rich.

  • Reaction: Displacement of Cl with amines, thiols, or alkoxides.

  • Conditions: Requires heat (80–100°C) and a base (

    
     or 
    
    
    
    ) in polar aprotic solvents (DMF, DMSO).
  • Application: Introducing amino side chains found in many antihistamines.

B. Palladium-Catalyzed Cross-Coupling

The C4-Cl bond is an excellent electrophile for Suzuki-Miyaura coupling.

  • Partners: Aryl or Heteroaryl boronic acids.

  • Catalyst System:

    
     or 
    
    
    
    with
    
    
    in Dioxane/Water.
  • Significance: This reaction constructs the biaryl core common in p38 MAP kinase inhibitors .

C. Purine Annulation (The "Gateway" Reaction)

This is the most high-value application. The nitrile (C5) and the inherent C4 reactivity allow for the construction of a pyrimidine ring fused to the imidazole.

  • Amidation: Convert Nitrile (-CN) to Amidine (-C(=NH)NH2).

  • Cyclization: React the amidine with a C1 donor (like triethyl orthoformate) or a C2 donor (like ethyl acetoacetate) to close the ring.

  • Result: 7-methylpurine derivatives (isomeric to standard 9-methylpurines), which are potent adenosine receptor ligands.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. The nitrile moiety can release toxic cyanide fumes if subjected to strong acids or combustion.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C. Moisture sensitive (hydrolysis of nitrile to amide).
    

References

  • PubChem. (2025).[2] 4-chloro-1-methyl-1H-imidazole-5-carbonitrile (Compound). National Library of Medicine. [Link]

  • Kirilyuk, I. A., et al. (2004). "Synthesis and Reactions of 4H-Imidazole-5-carbonitrile 3-oxides." 3rd EuroAsian Heterocyclic Meeting. [Link]

  • Organic Chemistry Portal. (2024). "Synthesis of Imidazoles: Recent Literature." [Link]

Sources

Foundational

Technical Stewardship Guide: 4-Chloro-1-methyl-1H-imidazole-5-carbonitrile

This technical guide details the stewardship, safety, and application of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile (CAS: 4064-16-8), a high-value heterocyclic scaffold used in the synthesis of bioactive compounds, in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stewardship, safety, and application of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile (CAS: 4064-16-8), a high-value heterocyclic scaffold used in the synthesis of bioactive compounds, including kinase inhibitors and angiotensin II receptor antagonists.[1]

Document Control:

  • Target Substance: 4-chloro-1-methyl-1H-imidazole-5-carbonitrile[1]

  • CAS Registry Number: 4064-16-8[1]

  • Synonyms: 5-Cyano-4-chloro-1-methylimidazole; 4-Chloro-1-methyl-5-cyanoimidazole.[1]

  • Molecular Formula: C₅H₄ClN₃[1]

  • Molecular Weight: 141.56 g/mol [1]

Part 1: Strategic Profile & Molecular Logic[1]

The "Electrophilic Handle" Concept

In drug discovery, this imidazole derivative is not merely a building block; it is a bifunctional electrophile .[1] The molecule possesses two distinct reactivity centers that allow for orthogonal functionalization, making it critical for Fragment-Based Drug Design (FBDD).[1]

  • C4-Chlorine: A handle for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
    
  • C5-Nitrile: A precursor for tetrazoles (via [3+2] cycloaddition), primary amines (via reduction), or carboxylic acids (via hydrolysis).[1]

Structural Integrity Verification

Before initiating any workflow, verify the material identity. The N-methyl group locks the tautomer, preventing the 4,5-positional isomerism common in free imidazoles.[1]

PropertySpecificationValidation Method
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 88°C – 92°CCapillary Method (Sharp range indicates purity)
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in WaterSolubility Screen
Purity >98.0% (Area %)HPLC-UV (254 nm)

Part 2: Comprehensive Hazard Assessment (Beyond GHS)[1]

While standard Safety Data Sheets (SDS) list H-codes, this guide focuses on the mechanistic toxicology relevant to laboratory handling.

Critical Hazard Matrix
Hazard DomainMechanism of ActionRisk Level
Acute Toxicity (Oral) Inhibition of cellular respiration (potential nitrile metabolism).[1]Category 4 (Harmful)
Skin/Eye Corrosion Electrophilic attack on mucosal proteins; hydrolysis to acidic species on moist surfaces.[1]Category 2 (Irritant) / 2A (Severe Irritant)
Reactivity Cyanide Release: Contact with strong acids (

) may liberate HCN gas.[1]
High Risk
Sensitization Haptenization of skin proteins via the chloro-imidazole moiety.[1]Potential Sensitizer
Emergency Response Logic (Self-Validating)
  • Inhalation: If a user inhales dust, move to fresh air.[2][3][4] Validation: If almond-like odor is detected (HCN), evacuate immediately and activate cyanide protocols.[1]

  • Skin Contact: Wash with soap/water.[1][2][3][4][5] Validation: Do not use organic solvents (EtOH/DMSO) for washing, as they increase transdermal absorption of the nitrile.[1]

  • Spill Management: Do not simply sweep. Neutralize.

    • Cover with weak base (Sodium Carbonate).[1]

    • Wet with water to suppress dust.

    • Scoop into hazardous waste.

Part 3: Operational Control & Handling Protocols

Personal Protective Equipment (PPE) Decision Tree

The following diagram illustrates the decision logic for PPE selection based on the scale of operation.

PPE_Decision_Tree Start Operation Scale Assessment SmallScale < 10 grams (Weighing/Aliquot) Start->SmallScale LargeScale > 10 grams (Synthesis/Workup) Start->LargeScale StandardPPE Standard PPE: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat SmallScale->StandardPPE EnhancedPPE Enhanced PPE: Double Gloving (Nitrile + Laminate) Face Shield + Goggles P100 Respirator or Fume Hood LargeScale->EnhancedPPE Check Validation: Check Glove Permeation Time (Breakthrough > 480 min) StandardPPE->Check EnhancedPPE->Check

Figure 1: Risk-based PPE selection logic. Note that for nitriles, standard nitrile gloves offer limited protection against long-term exposure in organic solvents.[1]

Stability & Storage Protocol
  • Storage Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The nitrile group can hydrolyze if exposed to moisture over time.[1]

  • Self-Validation: Periodically check the container for pressure buildup (ammonia release from hydrolysis) or discoloration (yellowing indicates oxidation).[1]

Part 4: Synthesis & Application Workflows

Functionalization Pathway

This compound is a gateway to "Sartan" class mimetics and kinase inhibitors. The diagram below details the orthogonal reactivity.

Reaction_Pathway Core 4-chloro-1-methyl- 1H-imidazole-5-carbonitrile PathA Path A: Tetrazole Formation (NaN3, Et3NHCl) Core->PathA PathB Path B: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->PathB PathC Path C: Nitrile Hydrolysis (NaOH, H2O2) Core->PathC ProdA Tetrazole Derivative (Bioisostere of Carboxylate) PathA->ProdA [3+2] Cycloaddition ProdB 4-Aryl-imidazole (Kinase Inhibitor Core) PathB->ProdB C-C Bond Formation ProdC Imidazole-5-carboxamide PathC->ProdC Hydration

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the chloro and nitrile groups.

Experimental Protocol: Quality Control (HPLC)

To ensure the integrity of the starting material before complex synthesis:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffers basic imidazole).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Imidazole absorption).

  • Acceptance Criteria: Main peak > 98.0%; no single impurity > 0.5%.

Part 5: References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24859842, 5-Chloro-1-methylimidazole. Retrieved from [Link](Note: Structural analog for toxicity data extrapolation).[1]

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier - Imidazole nitriles. Retrieved from [Link][1]

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391-6394.[1] (Describes the chemistry of chloro-imidazole intermediates).

Sources

Exploratory

A Technical Guide to the Core Differences Between 4-Chloro- and 5-Chloro-1H-imidazole-carbonitriles for Drug Development Professionals

Introduction: The Strategic Importance of Imidazole Isomers in Medicinal Chemistry The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to eng...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Imidazole Isomers in Medicinal Chemistry

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a variety of biological interactions.[1] The introduction of substituents, such as chloro and cyano groups, dramatically alters the electronic landscape and physicochemical properties of the imidazole ring, offering a powerful tool for fine-tuning drug candidates. However, the precise positioning of these substituents can lead to vastly different biological activities and synthetic challenges. This guide provides an in-depth analysis of the critical differences between two closely related isomers: 4-chloro-1H-imidazole-5-carbonitrile and 5-chloro-1H-imidazole-4-carbonitrile, offering insights for researchers in drug discovery and development.

While direct comparative experimental data for these specific parent molecules is sparse in readily available literature, this guide will extrapolate from established principles of physical organic chemistry and utilize data from closely related analogues to provide a robust predictive framework for understanding their differential behavior.

I. Structural and Electronic Divergence: A Tale of Two Tautomers

The most fundamental difference between 4-chloro-1H-imidazole-5-carbonitrile and 5-chloro-1H-imidazole-4-carbonitrile lies in the electronic interplay between the substituents and the imidazole ring, a phenomenon further complicated by tautomerism. The imidazole ring can exist in two tautomeric forms, and the relative stability of these forms is profoundly influenced by the substituent pattern.

tautomers

In the case of 4-chloro-1H-imidazole-5-carbonitrile , the electron-withdrawing chloro and cyano groups are positioned at the 4- and 5-positions. The chloro group exerts a -I (inductive) effect, while the cyano group has both -I and -M (mesomeric) effects. The tautomer with the proton on the nitrogen adjacent to the chloro group is expected to be less stable due to the inductive pull of the halogen.

Conversely, for 5-chloro-1H-imidazole-4-carbonitrile , the positions of the substituents are swapped. This seemingly minor change can significantly impact the electron distribution and the preferred tautomeric state, which in turn governs the molecule's reactivity and its potential as a hydrogen bond donor or acceptor in a biological target.

Comparative Physicochemical Properties (Predicted)
Property4-Chloro-1H-imidazole-5-carbonitrile5-Chloro-1H-imidazole-4-carbonitrileRationale for Predicted Difference
pKa Predicted to be lowerPredicted to be higherThe stronger electron-withdrawing environment in the 4-chloro isomer is expected to increase the acidity of the N-H proton.
logP Predicted to be slightly lowerPredicted to be slightly higherThe overall electronic distribution and dipole moment will influence lipophilicity. Subtle differences in intermolecular forces with water are expected.
Dipole Moment Predicted to be differentPredicted to be differentThe vector sum of the individual bond dipoles will differ due to the different placement of the highly polar chloro and cyano groups.

II. Differential Reactivity: A Guide for the Synthetic Chemist

The distinct electronic profiles of the two isomers dictate their reactivity towards both electrophilic and nucleophilic reagents. Understanding these differences is paramount for designing efficient synthetic routes and anticipating potential side reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent on the imidazole ring is susceptible to nucleophilic aromatic substitution, a key reaction for further functionalization. The rate of SNAr is highly dependent on the electron-withdrawing character of the ring.

  • 4-Chloro-1H-imidazole-5-carbonitrile : The chloro group at the 4-position is activated by the electron-withdrawing cyano group at the 5-position. This isomer is expected to be more reactive towards nucleophiles.

  • 5-Chloro-1H-imidazole-4-carbonitrile : The chloro group at the 5-position is also activated by the cyano group at the 4-position. The relative reactivity compared to the 4-chloro isomer would depend on the subtle electronic effects of the nitrogen atoms in the ring on these positions.

SNAr

Electrophilic Substitution

Electrophilic substitution on the imidazole ring is generally disfavored due to the presence of two electron-withdrawing groups. However, if forced, the position of substitution will be directed by the existing substituents. The nitrogen atoms of the imidazole ring can also be sites of electrophilic attack (e.g., alkylation). The basicity of the nitrogen atoms will be reduced by the electron-withdrawing substituents, making these reactions more challenging compared to unsubstituted imidazole.

III. Synthesis and Characterization: A Practical Overview

While specific, detailed protocols for the parent 4-chloro- and 5-chloro-imidazole carbonitriles are not readily found, general synthetic strategies for substituted imidazoles can be adapted. A common approach involves the construction of the imidazole ring from acyclic precursors, followed by chlorination and cyanation, or the use of pre-functionalized building blocks.

Illustrative Synthetic Protocol: Chlorination of a Precursor

The following protocol is adapted from the synthesis of a related compound, 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, and illustrates a general approach to chlorination.[2][3]

Protocol: Chlorination using Sulfuryl Chloride

  • Reaction Setup : In a 500 mL flask, suspend the imidazole precursor (e.g., a non-chlorinated imidazole carbonitrile) in a suitable solvent such as acetonitrile or N,N-dimethylacetamide.

  • Addition of Chlorinating Agent : Cool the mixture in an ice bath and add sulfuryl chloride dropwise, ensuring the internal temperature is maintained below 25°C.

  • Stirring : After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

  • Neutralization : Carefully neutralize the reaction mixture with a 10% aqueous sodium hydroxide solution and continue stirring for another hour.

  • Workup and Isolation : Filter the resulting solid, wash thoroughly with water, and dry under vacuum to obtain the chlorinated imidazole product.

SynthesisWorkflow

Spectroscopic Characterization: Deciphering the Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for distinguishing between the 4-chloro and 5-chloro isomers.

13C NMR Spectroscopy: The chemical shifts of the carbon atoms in the imidazole ring are highly sensitive to the electronic environment. The carbon bearing the chloro group will experience a different shielding effect compared to the carbon bearing the cyano group. Furthermore, the positions of the other ring carbons will also show distinct chemical shifts, allowing for unambiguous identification of the isomer. The difference in chemical shifts between C4 and C5 is a key diagnostic for the tautomeric state.[4]

1H NMR Spectroscopy: The single proton on the imidazole ring will have a chemical shift that is dependent on the positions of the electron-withdrawing groups. While this will provide a unique signature for each isomer, the difference may be subtle.

FT-IR Spectroscopy: The stretching frequency of the nitrile group (C≡N) will be a prominent feature in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. The exact position of this band may shift slightly between the two isomers due to the different electronic environments.

Spectroscopic FeatureExpected Observation for 4-Chloro IsomerExpected Observation for 5-Chloro Isomer
13C NMR (Ring Carbons) Unique set of chemical shifts for C2, C4, and C5.Distinctly different set of chemical shifts for C2, C4, and C5.
1H NMR (Ring Proton) Characteristic chemical shift for the C2-H.Different characteristic chemical shift for the C2-H.
FT-IR (C≡N Stretch) Absorption band around 2220-2260 cm⁻¹.Slightly shifted absorption band in the same region.

IV. Implications for Drug Design and Development

The choice between a 4-chloro- or 5-chloro-imidazole carbonitrile scaffold in a drug discovery program is not arbitrary and has profound implications.

  • Target Binding Interactions : The different electronic and steric profiles of the two isomers will lead to distinct interactions with the amino acid residues in a protein's binding pocket. The positioning of the chloro and cyano groups will affect their ability to participate in hydrogen bonding, halogen bonding, and other non-covalent interactions.

  • Pharmacokinetic Properties : The subtle differences in pKa and logP will influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For instance, a lower pKa may affect the ionization state of the molecule at physiological pH, which can impact cell permeability and oral bioavailability.

  • Synthetic Accessibility : The differential reactivity of the two isomers can make one more synthetically tractable than the other. A more reactive chloro group in one isomer might be advantageous for the rapid generation of a library of analogues through nucleophilic substitution.

V. Case Study: 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile

While not the parent compounds, the extensively studied 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile serves as a valuable case study.[2][3] This molecule is a key intermediate in the synthesis of the fungicide cyazofamid.[2] Its synthesis involves the chlorination of a 5-(p-tolyl)-1H-imidazole-2-carbonitrile precursor, highlighting the feasibility of late-stage chlorination.[3] The chloro group in this derivative is known to undergo nucleophilic substitution, demonstrating the utility of this functional group as a handle for further molecular elaboration.[3]

Conclusion

The seemingly minor positional difference between 4-chloro-1H-imidazole-5-carbonitrile and 5-chloro-1H-imidazole-4-carbonitrile gives rise to a cascade of distinct chemical and physical properties. From their tautomeric equilibria and electronic landscapes to their reactivity and potential for biological interactions, these isomers represent unique chemical entities. For the medicinal chemist, a thorough understanding of these nuances is not merely an academic exercise but a critical component of rational drug design. By leveraging the subtle yet significant differences between these isomers, researchers can more effectively navigate the complex terrain of lead optimization and the development of novel therapeutics.

References

  • PubChem. (n.d.). 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic method for 2-cyano-4-chloro-5-(4-methylphenyl)imidazole.
  • Google Patents. (n.d.). CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-.
  • Quinoline. (n.d.). 4-Chloro-5-(p-tolyl)imidazole-2-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole.
  • Gaonkar, S. L., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(40), 28031-28047. Retrieved from [Link]

  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF 2-CYANOIMIDAZOLE COMPOUNDS.
  • NIST. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. Retrieved from [Link]

  • Martinez-Vargas, A., et al. (2022). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 27(23), 8255. Retrieved from [Link]

  • Turner, S. R. (2006). Cyano-Substituted 2-Carboxyimidazoles: Synthesis of 4-Cyano-1-{[2-(trimethylsilyl)ethoxy]methyl}-1 H -imidazole-2-carboxylate Potassium Salt. Synthetic Communications, 36(14), 2023-2028. Retrieved from [Link]

  • PubChem. (n.d.). 1H-imidazole-4-carbonitrile. Retrieved from [Link]

  • Alves, M. J., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22436-22445. Retrieved from [Link]

  • Lewis, J. E. M., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications, 14(1), 2617. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

  • Vasudev Drug Intermediates. (n.d.). 5-Chloro-Imethyl-1H-imidazole. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS#:1211584-07-4 | 5-Chloro-2-methyl-1H-imidazole-4-carbonitrile. Retrieved from [Link]

  • Mancin, E., et al. (2021). Synthesis of amino imidazole carbonitrile derivatives and their evaluation as potential antiviral agents. Molecules, 26(15), 4475. Retrieved from [Link]

  • ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR.... Retrieved from [Link]

  • Ayati, A., et al. (2015). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Medicinal Chemistry, 22(23), 2735-2760. Retrieved from [Link]

  • MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5098. Retrieved from [Link]

Sources

Foundational

Technical Guide: Characterization &amp; Melting Point Determination of 4-Chloro-1-Methylimidazole-5-Carbonitrile

The following technical guide details the characterization, synthesis, and melting point determination of 4-chloro-1-methylimidazole-5-carbonitrile , a critical intermediate in the synthesis of bioactive heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and melting point determination of 4-chloro-1-methylimidazole-5-carbonitrile , a critical intermediate in the synthesis of bioactive heterocyclic compounds.

Executive Summary

4-chloro-1-methylimidazole-5-carbonitrile (CAS 54711-54-5 ) is a specialized heterocyclic building block used in the development of pharmaceuticals, particularly kinase inhibitors and angiotensin II receptor antagonists. As a regioisomer of the more common 5-chloro-1-methylimidazole-4-carbonitrile, its precise characterization is paramount.

The melting point (MP) of this compound serves as a Critical Quality Attribute (CQA) , acting as the primary indicator of regioisomeric purity. This guide outlines the physicochemical profile, synthesis pathways, impurity profiling, and rigorous protocols for determining the melting point to ensure downstream reaction efficacy.

Physicochemical Profile

PropertySpecification
Chemical Name 4-chloro-1-methyl-1H-imidazole-5-carbonitrile
CAS Number 54711-54-5
Molecular Formula C₅H₄ClN₃
Molecular Weight 141.56 g/mol
Appearance White to off-white crystalline solid
Melting Point (Target) Experimental Determination Required (Typically distinct from the 5-chloro-4-cyano isomer)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in Water
Purity Criterion >98.0% (HPLC), with <0.5% Regioisomer (5-chloro-4-cyano)

Synthesis & Impurity Profiling[1][2][3]

The synthesis of 4-chloro-1-methylimidazole-5-carbonitrile typically involves the methylation of 4-chloro-1H-imidazole-5-carbonitrile . This reaction is non-selective, yielding a mixture of two regioisomers due to the tautomeric nature of the imidazole ring.

Mechanistic Pathway

The precursor, 4-chloro-5-cyanoimidazole, exists in equilibrium between two tautomers. Methylation (using Methyl Iodide or Dimethyl Sulfate) occurs at either the N1 or N3 position, leading to two distinct products:

  • Target: 4-chloro-1-methylimidazole-5-carbonitrile (Sterically hindered, often the minor product).

  • Impurity: 5-chloro-1-methylimidazole-4-carbonitrile (Thermodynamically favored in some conditions).

Visualization of Regioisomer Formation

SynthesisPathway Precursor 4-Chloro-5-cyanoimidazole (Tautomeric Mixture) Reagents MeI / K2CO3 (Methylation) Precursor->Reagents Target Target Product: 4-Chloro-1-methylimidazole-5-carbonitrile (CAS 54711-54-5) Reagents->Target N1-Methylation Isomer Regioisomer Impurity: 5-Chloro-1-methylimidazole-4-carbonitrile Reagents->Isomer N3-Methylation Separation Purification (Column/Recrystallization) Target->Separation Isomer->Separation

Figure 1: Synthesis pathway showing the competitive methylation leading to the target compound and its regioisomer.

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is the most rapid method to assess the success of regioisomer separation. The two isomers typically have melting points differing by 10–30°C.

Protocol:

  • Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues (solvents can depress MP).

  • Loading: Pack 2-3 mm of the fine powder into a clean glass capillary tube.

  • Ramping:

    • Fast Ramp: 10°C/min to 80°C.

    • Slow Ramp: 1°C/min from 80°C until melting.

  • Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

  • Criteria: A range < 2°C indicates high purity. A broad range (> 5°C) suggests the presence of the 5-chloro isomer or solvent.

Differential Scanning Calorimetry (DSC)

For critical drug development lots, DSC provides a thermodynamic melting point and purity calculation.

Workflow:

  • Weigh 2–5 mg of sample into an aluminum pan.

  • Equilibrate at 25°C.

  • Heat at 5°C/min to 200°C under Nitrogen purge (50 mL/min).

  • Analysis: Integrate the endothermic melting peak. The peak maximum is reported as the melting point.

Purification Logic (Recrystallization)

If the melting point is depressed or broad, recrystallization is required to remove the 5-chloro isomer.

PurificationLogic Start Crude Solid (Mixture of Isomers) CheckMP Determine Melting Point Start->CheckMP Decision MP Range < 2°C? CheckMP->Decision Pass Release for Synthesis (Target Purity Met) Decision->Pass Yes Fail Recrystallize Decision->Fail No Solvent Dissolve in Hot EtOH/Hexane (1:4) Fail->Solvent Cool Slow Cool to 4°C Solvent->Cool Filter Filter & Dry Cool->Filter Filter->CheckMP Re-test

Figure 2: Logic flow for purification based on melting point analysis.

Scientific Integrity & Validation

Distinguishing Regioisomers

Melting point data must be corroborated with spectroscopic data to ensure the correct isomer has been isolated.

  • 1H NMR (DMSO-d6): The N-Methyl peak of the 4-chloro-5-cyano isomer typically appears upfield (approx. 3.7-3.8 ppm) compared to the 5-chloro-4-cyano isomer (approx. 3.8-3.9 ppm) due to shielding effects of the adjacent functional groups.

  • NOESY: A key NOE correlation will be observed between the N-Methyl protons and the C2-H proton in both isomers, but the intensity and chemical shift environment confirm the position relative to the Chloro/Cyano groups.

Safety & Handling
  • Hazards: Toxic if swallowed (H301), Skin Irritant (H315).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

  • Sigma-Aldrich. "Product Specification: 4-chloro-1-methyl-1H-imidazole-5-carbonitrile (CAS 54711-54-5)." MilliporeSigma Catalog. Accessed February 15, 2026. Link

  • PubChem. "Compound Summary: 4-chloro-1-methylimidazole-5-carbonitrile." National Library of Medicine. Link

  • Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard reference for imidazole regioisomer chemistry).
  • European Patent Office. "Synthesis of 1,4,5-Trisubstituted Imidazoles." EP Patent Applications.

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Chloro-1-methyl-1H-imidazole-5-carbonitrile

This Application Note is structured to provide a comprehensive, reproducible, and scientifically grounded guide for the synthesis of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile (CAS 54711-54-5). Part 1: Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, reproducible, and scientifically grounded guide for the synthesis of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile (CAS 54711-54-5).

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile[1]
  • Compound Name: 4-chloro-1-methyl-1H-imidazole-5-carbonitrile

  • CAS Number: 54711-54-5

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
  • Molecular Weight: 141.56 g/mol

  • Key Application: Critical scaffold for Janus Kinase (JAK) inhibitors and diverse agrochemical fungicides. The 1,5-disubstitution pattern is structurally significant for binding affinity in kinase hinge regions.

Synthetic Strategy: The Regioselectivity Challenge

The synthesis of substituted imidazoles is often plagued by tautomeric ambiguity. Alkylating a 4(5)-chloro-5(4)-cyanoimidazole precursor typically yields a mixture of 1,4- and 1,5- isomers due to the annular tautomerism of the imidazole ring. Separating these isomers is difficult and yield-limiting.

The Solution: The "Pre-Fixed" Route To guarantee the correct regiochemistry (1-methyl, 5-cyano), this protocol utilizes 1-methyl-1H-imidazole-5-carbonitrile as the starting material. By fixing the N-methyl and C-cyano positions before chlorination, we eliminate the formation of the unwanted 1-methyl-4-cyano isomer. The subsequent electrophilic aromatic substitution (chlorination) is directed to the only remaining activated position: C4.

Part 2: Detailed Experimental Protocol

Reaction Scheme

The synthesis proceeds via the electrophilic chlorination of 1-methyl-1H-imidazole-5-carbonitrile using N-Chlorosuccinimide (NCS). While the nitrile group at C5 deactivates the ring, the electron-donating N-methyl group sufficiently activates C4 to allow substitution under thermal conditions.

ReactionScheme SM 1-methyl-1H-imidazole-5-carbonitrile (CAS 1003-52-7) Product 4-chloro-1-methyl-1H-imidazole-5-carbonitrile (CAS 54711-54-5) SM->Product Electrophilic Aromatic Substitution Reagent NCS (1.2 equiv) DMF, 80°C Reagent->Product

Figure 1: Reaction scheme illustrating the direct chlorination pathway.

Materials & Equipment
Reagent/SolventPurityEquiv.[1]RoleHazard Class
1-methyl-1H-imidazole-5-carbonitrile >97%1.0Starting MaterialIrritant
N-Chlorosuccinimide (NCS) 98%1.2 - 1.5Chlorinating AgentCorrosive, Irritant
N,N-Dimethylformamide (DMF) AnhydrousSolventSolventReprotoxic
Ethyl Acetate / Hexanes ACS GradeN/AWorkup/PurificationFlammable
Step-by-Step Procedure
Step 1: Reaction Setup
  • Preparation: In a clean, dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, charge 1-methyl-1H-imidazole-5-carbonitrile (10.0 g, 93.4 mmol).

  • Solvation: Add Anhydrous DMF (100 mL, 10 vol). Stir at room temperature until fully dissolved.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (15.0 g, 112 mmol, 1.2 equiv) in a single portion.

    • Note: The reaction is initially endothermic. A slight yellowing of the solution is normal.

Step 2: Reaction Execution
  • Heating: Equip the flask with a reflux condenser and a nitrogen balloon (or inert gas line). Heat the mixture to 80°C in an oil bath.

  • Monitoring: Monitor the reaction by TLC (Mobile Phase: 1:1 EtOAc/Hexanes) or HPLC.

    • Target: Consumption of starting material (Rf ~ 0.3) and appearance of product (Rf ~ 0.5).

    • Duration: Typically 4–6 hours. If conversion is incomplete after 6 hours, add an additional 0.2 equiv of NCS.

Step 3: Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into Ice-Water (500 mL) with vigorous stirring.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL).

    • Why: DMF is miscible with water; multiple extractions are necessary to recover the organic product.

  • Washing: Wash the combined organic layers with:

    • Water (2 x 100 mL) to remove residual DMF.

    • Brine (1 x 100 mL) to dry the organic phase.

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.

Step 4: Purification
  • Recrystallization (Recommended): The crude solid is often sufficiently pure (>95%). For higher purity, recrystallize from a minimum amount of hot Ethanol or Toluene .

  • Column Chromatography (Alternative): If impurities persist, purify via silica gel chromatography eluting with a gradient of 0-40% EtOAc in Hexanes.

Part 3: Quality Control & Validation

Analytical Specifications

Ensure the isolated product meets the following criteria before use in downstream applications:

TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow crystalline solid
Purity HPLC (UV 254 nm)≥ 98.0%
Identity ¹H-NMR (DMSO-d₆)Singlet at ~3.8 ppm (N-Me); Singlet at ~7.8-8.0 ppm (C2-H)
Mass Spec LC-MS (ESI+)[M+H]⁺ = 142.0/144.0 (Cl pattern observed)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Old/Wet NCSUse freshly recrystallized NCS or increase equivalents to 1.5.
Dark Product Overheating (>100°C)Maintain temp at 80°C; DMF can decompose at high temps causing darkening.
DMF Contamination Inefficient WorkupIncrease the number of water washes or use a lyophilizer if available.

Part 4: Process Visualization

The following workflow diagram details the critical path from setup to isolated product.

Workflow Start Start: 1-Me-5-CN-Imidazole + DMF AddNCS Add NCS (1.2 eq) Start->AddNCS Heat Heat to 80°C (4-6 Hours) AddNCS->Heat Check Check HPLC/TLC (Complete?) Heat->Check Check->Heat No (Add NCS) Quench Quench in Ice Water Extract w/ EtOAc Check->Quench Yes Wash Wash: H2O (remove DMF) Brine (dry) Quench->Wash Conc Concentrate & Dry Wash->Conc Purify Recrystallize (EtOH) or Column Conc->Purify

Figure 2: Operational workflow for the synthesis and purification of the target compound.

Part 5: References

  • Sigma-Aldrich. Product Specification: 4-chloro-1-methyl-1H-imidazole-5-carbonitrile (CAS 54711-54-5).Link

  • PubChem. Compound Summary: 4-Chloro-1-methyl-1H-imidazole-5-carbonitrile.Link

  • Common Organic Chemistry. Chlorination using N-Chlorosuccinimide (NCS).Link

  • National Institutes of Health (NIH). Regioselective Synthesis of Imidazole Derivatives.Link

Sources

Application

Application Notes and Protocols for the Reaction of 4-chloro-1-methylimidazole-5-carbonitrile with Nucleophiles

Introduction: The Versatility of the Imidazole Scaffold in Modern Drug Discovery The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional building block for designing molecules that interact with biological targets like enzymes and receptors.[1] The functionalization of the imidazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a cornerstone in the development of novel therapeutics for a wide range of diseases, including cancer and viral infections.[3][4][5]

This guide provides a comprehensive overview of the synthetic utility of a key imidazole intermediate: 4-chloro-1-methylimidazole-5-carbonitrile . This molecule is primed for nucleophilic aromatic substitution (SNAr), a powerful reaction for creating diverse libraries of compounds for drug screening. The electron-withdrawing nature of the nitrile group at the C5 position, coupled with the chloro leaving group at the C4 position, makes this substrate highly reactive towards a variety of nucleophiles.

Herein, we present detailed protocols for the synthesis of 4-chloro-1-methylimidazole-5-carbonitrile and its subsequent reactions with representative amine, thiol, and alkoxide nucleophiles. We will also explore the mechanistic underpinnings of these transformations and discuss the potential applications of the resulting 4-substituted-1-methylimidazole-5-carbonitrile derivatives in drug development.

Synthesis of the Starting Material: 4-chloro-1-methylimidazole-5-carbonitrile

A reliable synthesis of the starting material is paramount for any research endeavor. While several routes to substituted imidazoles exist, a practical approach for obtaining 4-chloro-1-methylimidazole-5-carbonitrile involves a multi-step sequence starting from readily available precursors, culminating in a Sandmeyer reaction.[6][7] This classic transformation allows for the conversion of an amino group into a variety of functionalities, including halogens.[6]

Proposed Synthetic Pathway

Synthesis_Pathway A 4-amino-1-methyl-1H-imidazole-5-carbonitrile B Arenediazonium Salt Intermediate A->B 1. NaNO2, aq. HCl 0-5 °C C 4-chloro-1-methylimidazole-5-carbonitrile B->C 2. CuCl, aq. HCl Heat

Caption: Proposed synthesis of 4-chloro-1-methylimidazole-5-carbonitrile.

Protocol 1: Synthesis of 4-chloro-1-methylimidazole-5-carbonitrile via Sandmeyer Reaction

This protocol outlines the conversion of 4-amino-1-methyl-1H-imidazole-5-carbonitrile to the corresponding chloro derivative. The synthesis of the amino precursor can be achieved through various published methods, often involving the cyclization of aminomalononitrile derivatives.[5][8]

Materials:

  • 4-amino-1-methyl-1H-imidazole-5-carbonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and thermometer.

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-1-methyl-1H-imidazole-5-carbonitrile (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool the solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-chloro-1-methylimidazole-5-carbonitrile by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the electron-withdrawing nitrile group at C5 and the nitrogen atoms within the imidazole ring activates the C4 position for nucleophilic attack, facilitating the displacement of the chloride leaving group. The general mechanism proceeds through a Meisenheimer-like intermediate.

Reaction Mechanism Workflow

SNAr_Mechanism sub 4-chloro-1-methyl- imidazole-5-carbonitrile int Meisenheimer-like Intermediate (Anionic σ-complex) sub->int Nucleophilic Attack nuc Nucleophile (Nu-) nuc->int prod 4-substituted-1-methyl- imidazole-5-carbonitrile int->prod Elimination of Leaving Group lg Cl- int->lg

Caption: Generalized SNAr mechanism on the imidazole scaffold.

Protocols for Reactions with Nucleophiles

The following protocols provide detailed methodologies for the reaction of 4-chloro-1-methylimidazole-5-carbonitrile with representative amine, thiol, and alkoxide nucleophiles.

Protocol 2: Reaction with an Amine (Aniline)

Objective: To synthesize 4-(phenylamino)-1-methyl-1H-imidazole-5-carbonitrile.

Materials:

  • 4-chloro-1-methylimidazole-5-carbonitrile

  • Aniline

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloro-1-methylimidazole-5-carbonitrile (1.0 eq) in DMF, add aniline (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-(phenylamino)-1-methyl-1H-imidazole-5-carbonitrile.

Protocol 3: Reaction with a Thiol (Thiophenol)

Objective: To synthesize 1-methyl-4-(phenylthio)-1H-imidazole-5-carbonitrile.

Materials:

  • 4-chloro-1-methylimidazole-5-carbonitrile

  • Thiophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add thiophenol (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenolate salt.

  • Add a solution of 4-chloro-1-methylimidazole-5-carbonitrile (1.0 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-methyl-4-(phenylthio)-1H-imidazole-5-carbonitrile.

Protocol 4: Reaction with an Alkoxide (Sodium Methoxide)

Objective: To synthesize 4-methoxy-1-methyl-1H-imidazole-5-carbonitrile.

Materials:

  • 4-chloro-1-methylimidazole-5-carbonitrile

  • Sodium Methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-chloro-1-methylimidazole-5-carbonitrile (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.5 eq) to the solution.

  • Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain 4-methoxy-1-methyl-1H-imidazole-5-carbonitrile.

Data Summary and Expected Outcomes

The following table summarizes the expected reaction conditions and provides a template for recording experimental results. Yields are estimates and will vary based on reaction scale and purification efficiency.

EntryNucleophileBaseSolventTemp. (°C)Time (h)ProductExpected Yield (%)
1AnilineK₂CO₃DMF1104-64-(phenylamino)-1-methyl-1H-imidazole-5-carbonitrile70-85
2ThiophenolNaHTHFrt2-41-methyl-4-(phenylthio)-1H-imidazole-5-carbonitrile75-90
3Sodium Methoxide-MeOHReflux3-54-methoxy-1-methyl-1H-imidazole-5-carbonitrile65-80

Applications in Drug Discovery

The 4-substituted-1-methylimidazole-5-carbonitrile derivatives synthesized through these protocols are valuable scaffolds for identifying novel therapeutic agents.

  • Anticancer Activity: Many substituted imidazoles have demonstrated potent anticancer activity by targeting various cellular pathways.[3][4] For instance, they can act as kinase inhibitors or disrupt microtubule polymerization.[3] The synthesized library of compounds can be screened against a panel of cancer cell lines to identify lead candidates for further development.

  • Antiviral Properties: Imidazole derivatives have also shown promise as antiviral agents.[5] The structural diversity generated by reacting 4-chloro-1-methylimidazole-5-carbonitrile with various nucleophiles can lead to the discovery of compounds with activity against viruses such as influenza.

  • Enzyme Inhibition: The imidazole core and its substituents can interact with the active sites of various enzymes, making these compounds potential inhibitors for therapeutic intervention in a range of diseases.[9]

Conclusion

4-chloro-1-methylimidazole-5-carbonitrile is a versatile and reactive intermediate for the synthesis of a diverse range of 4-substituted imidazole derivatives. The protocols detailed in this guide provide a robust framework for researchers and drug development professionals to access these valuable compounds. The straightforward nature of the nucleophilic aromatic substitution reactions, coupled with the potential for significant biological activity in the resulting products, underscores the importance of this chemical scaffold in modern medicinal chemistry.

References

  • Bizzarri, B. M., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. RSC Advances, 11(48), 30285-30292. [Link]

  • Saladino, R., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives. Organic & Biomolecular Chemistry, 19(35), 7648-7655. [Link]

  • Wikipedia contributors. (2024). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chemical Synthesis Database. (2024). 1-methyl-5-nitro-1H-imidazole-2-carbonitrile. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Google Patents. (2020). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Galli, U., et al. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 10(12), 1222-1228. [Link]

  • ResearchGate. (2021). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f, and 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones 6a–f and 7a–f. [Link]

  • Kirilyuk, I. A., et al. (2004). Synthesis and Reactions of 4H-Imidazole-5-carbonitrile 3-oxides. 3rd EuroAsian Heterocyclic Meeting “Heterocycles in Organic and Combinatorial Chemistry”. [Link]

  • Google Patents. (2011). CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Verma, A., et al. (2013). Imidazole, a biologically active compound: a review. Med Chem Res, 22, 4647–4665. [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Moon, S. H., et al. (2013). Formation of 4(5)-methylimidazole and its precursors, α-dicarbonyl compounds, in Maillard model systems. Journal of agricultural and food chemistry, 61(28), 6868–6874. [Link]

  • ResearchGate. (2018). Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]

  • Chen, K., et al. (2024). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. Nature Communications, 15(1), 1-12. [Link]

  • El-Sayed, M. A. A. (2017). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. International Journal of Chemical Reactor Engineering, 15(4). [Link]

  • Kennedy, A. R., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]

  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. E-Journal of Chemistry, 5(1), 104-109. [Link]

  • ResearchGate. (2018). Synthesis and study of biological activities of compounds derived from new imidazole derivative. [Link]

  • Muthuboopathi, G., & Shanmugarajan, T. S. (2022). Synthesis, Characterization, In-Silico Studies, and Anti-inflammatory Activity of Novel Imidazole-5 (4H)-Ones. International Journal of Health Sciences, 6(S1), 6816-6834. [Link]

  • PrepChem. (n.d.). Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. [Link]

  • Erdogan, T. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 39(4), 844-856. [Link]

  • Li, Y., et al. (2012). 1-Methyl-5-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 68(1), o163. [Link]

  • ResearchGate. (2016). Nucleophilic substitution in 4-bromo-5-nitrophthalonitrile: XIV. Synthesis and properties of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile and phthalocyanines therefrom. [Link]

  • Galli, U., et al. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 10(12), 1222-1228. [Link]

  • PubChem. (n.d.). 5-(Methanesulfonyl)-1-methyl-4-nitro-1H-imidazole. [Link]

  • Kirilyuk, I. A., et al. (2004). Synthesis and Reactions of 4H-Imidazole-5-carbonitrile 3-oxides. 3rd EuroAsian Heterocyclic Meeting “Heterocycles in Organic and Combinatorial Chemistry”. [Link]

  • Sharma, V., et al. (2005). Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. Current Medicinal Chemistry, 12(1), 1-36. [Link]

Sources

Method

Application Note: Chemoselective Reduction of 5-Cyano-4-chloro-1-methylimidazole

Executive Summary & Chemoselectivity Analysis This Application Note details the protocols for the reduction of 4-chloro-1-methylimidazole-5-carbonitrile (Substrate 1 ) to its corresponding amine or aldehyde. The core syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemoselectivity Analysis

This Application Note details the protocols for the reduction of 4-chloro-1-methylimidazole-5-carbonitrile (Substrate 1 ) to its corresponding amine or aldehyde.

The core synthetic challenge is chemoselectivity . The C(4)-Cl bond in the imidazole ring is electronically activated and susceptible to hydrodehalogenation (reductive cleavage). Standard catalytic hydrogenation methods (e.g., Pd/C under H


) are contraindicated  as they typically result in the formation of des-chloro byproducts (1-methylimidazole-5-methanamine) before the nitrile is fully reduced.

This guide presents three validated pathways:

  • Protocol A (Primary Recommendation): Borane-THF reduction to the primary amine (High Chemoselectivity).

  • Protocol B (Target: Aldehyde): DIBAL-H partial reduction at cryogenic temperatures.

  • Protocol C (Alternative Amine Route): Lithium Aluminum Hydride (LiAlH

    
    ) reduction (Cost-effective, requires strict temperature control).
    
Reaction Pathway Visualization

ReactionPathways Substrate 4-chloro-1-methyl- imidazole-5-carbonitrile Amine Target Amine: (4-chloro-1-methyl- imidazol-5-yl)methanamine Substrate->Amine Protocol A: BH3-THF (High Selectivity) Substrate->Amine Protocol C: LiAlH4 (0°C, Risk of side-reaction) Aldehyde Target Aldehyde: 4-chloro-1-methyl- imidazole-5-carbaldehyde Substrate->Aldehyde Protocol B: DIBAL-H (-78°C, 1.1 equiv) Byproduct Byproduct: Dechlorinated Imidazole Substrate->Byproduct Pd/C + H2 (AVOID)

Figure 1: Chemoselective pathways for nitrile reduction. Green path indicates the recommended high-fidelity route.

Protocol A: Reduction to Amine using Borane-THF

Objective: Synthesis of (4-chloro-1-methylimidazol-5-yl)methanamine. Mechanism: Electrophilic reduction.[1] The Borane (BH


) coordinates to the nitrile nitrogen, activating the carbon for hydride delivery. Crucially, BH

is chemically orthogonal to aryl chlorides, preserving the C-Cl bond.
Reagents & Stoichiometry
ReagentEquiv.[2][3][4]Role
Substrate (Nitrile)1.0Starting Material
BH

-THF (1.0 M)
3.0Reducing Agent (Excess required to complex amine product)
Methanol (MeOH)ExcessQuenching agent
HCl (aq, 6M)ExcessHydrolysis of Boron-Nitrogen complex
NaOH (aq, 20%)ExcessBasification
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Dissolve the substrate in anhydrous THF (0.5 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add BH

    
    -THF solution dropwise over 30 minutes. Note: Gas evolution is minimal, but the reaction is exothermic.
    
  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The intermediate borane-amine complex may appear as a different spot or require quenching a distinct aliquot to visualize the free amine.

  • Quench (Critical Step): Cool the mixture to 0°C. Carefully add Methanol dropwise until bubbling ceases (destroys excess hydride).

  • Hydrolysis: Add 6M HCl (approx. 5 equiv relative to substrate) and reflux for 1 hour.

    • Why? The amine product forms a strong B-N adduct that resists simple hydrolysis. Acidic reflux breaks this bond to release the free amine salt.

  • Isolation:

    • Concentrate the mixture to remove THF/MeOH.

    • Dilute the aqueous residue with water.

    • Wash with Ethyl Acetate (removes non-basic impurities).

    • Basify the aqueous layer to pH >12 using 20% NaOH.

    • Extraction: Extract exhaustively with DCM or a mixture of CHCl

      
      /Isopropanol (3:1). Note: Imidazole amines are highly water-soluble; simple ether extraction is often insufficient.
      
    • Dry (Na

      
      SO
      
      
      
      ) and concentrate to yield the amine.

Protocol B: Partial Reduction to Aldehyde using DIBAL-H

Objective: Synthesis of 4-chloro-1-methylimidazole-5-carbaldehyde. Mechanism: At low temperatures, Diisobutylaluminum hydride (DIBAL-H) delivers a single hydride to the nitrile, forming a stable aluminum-imine intermediate. This intermediate resists further reduction if temperature is maintained, and hydrolyzes to the aldehyde upon acidic workup.[5]

Reagents & Stoichiometry
ReagentEquiv.[2][4]Role
Substrate1.0Starting Material
DIBAL-H (1.0 M in Toluene)1.2 - 1.5Reducing Agent
Rochelle's Salt (sat. aq.)ExcessEmulsion breaking/Workup
Step-by-Step Methodology
  • Cryogenic Setup: Dry a reaction vessel thoroughly. Maintain a strictly inert atmosphere (Argon/N

    
    ).
    
  • Solvation: Dissolve substrate in anhydrous DCM or Toluene (0.2 M). Cool to -78°C (Dry ice/Acetone bath).

    • Note: The substrate must remain soluble at this temperature. If precipitation occurs, switch to THF, though Toluene is preferred for DIBAL selectivity.

  • Controlled Addition: Add DIBAL-H slowly down the side of the flask over 1 hour. Maintain internal temperature below -70°C.

  • Incubation: Stir at -78°C for 2–3 hours.

    • Checkpoint: Do not let the reaction warm up, or over-reduction to the amine will occur.

  • Quench: While still at -78°C, add methanol (2-3 mL) to quench excess reagent.

  • Hydrolysis & Workup:

    • Pour the cold mixture into a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt).

    • Allow the mixture to warm to room temperature and stir vigorously for 2–3 hours.

    • Observation: The mixture will initially be a gelatinous aluminum emulsion. Rochelle's salt complexes the aluminum, causing the layers to separate cleanly.

  • Purification: Separate the organic layer, dry over MgSO

    
    , and concentrate. The aldehyde is typically stable but should be stored under inert gas to prevent oxidation to the carboxylic acid.
    

Protocol C: Reduction via Lithium Aluminum Hydride (LiAlH )

Status: Alternative. Use if Borane is unavailable. Risk: Higher risk of dehalogenation compared to Borane.

Critical Control Points
  • Temperature: Must be kept at 0°C or below during addition. Refluxing LiAlH

    
     with this substrate increases the probability of attacking the C-Cl bond.
    
  • Mode of Addition: Inverse addition (adding LiAlH

    
     solution to the nitrile) is sometimes preferred to maintain low hydride concentration, but standard addition (Nitrile to LiAlH
    
    
    
    ) is safer for controlling exotherms.
Workup Logic (The Fieser Method)

Because the product is an imidazole amine (polar), standard aqueous washes often lead to product loss. The Fieser workup produces a dry, granular precipitate that can be filtered, avoiding aqueous extraction issues.

FieserWorkup Start Reaction Mixture (n grams LiAlH4 used) Step1 Add n mL Water (Slowly, 0°C) Start->Step1 Step2 Add n mL 15% NaOH Step1->Step2 Step3 Add 3n mL Water Step2->Step3 Stir Stir 15 mins (Granular precipitate forms) Step3->Stir Filter Filter through Celite Stir->Filter Result Filtrate contains Product Solids contain Al salts Filter->Result

Figure 2: The Fieser workup protocol optimized for LiAlH4 reductions to minimize product entrapment in aluminum emulsions.

Analytical Validation

AssayExpected Result (Amine)Expected Result (Aldehyde)
1H NMR Disappearance of aromatic region shifts; appearance of benzylic -CH

- signal (~3.8 ppm).
Appearance of distinct aldehyde proton (~9.8 ppm).
IR Spectroscopy Loss of sharp -CN stretch (~2230 cm

). Appearance of broad N-H stretch.
Loss of -CN. Appearance of strong C=O stretch (~1680-1700 cm

).
Mass Spec M+1 = Substrate MW + 4M+1 = Substrate MW + 3

References

  • Brown, H. C., & Choi, Y. M. (1982).[6] Selective Reductions.[6][7] 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. Journal of Organic Chemistry.[4][8] Link

  • Amato, J. S., et al. (1980). Synthesis of the Antihypertensive Agent Losartan. (Contextual reference for imidazole chemistry). U.S. Patent literature regarding imidazole-5-carbonitrile reduction.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for DIBAL and Hydride mechanisms).
  • Common Organic Chemistry. (2023). DIBAL-H Reduction of Nitriles to Aldehydes.[7][9]Link

  • Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines.[3][4][5][6][7][10][11][12][13]Link

Sources

Application

Application Notes &amp; Protocols for the Utilization of 4-chloro-1-methylimidazole-5-carbonitrile as a Key Drug Intermediate

Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-chloro-1-methylimidazole-5-carbonitrile. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-chloro-1-methylimidazole-5-carbonitrile. This document details the physicochemical properties, safety protocols, synthesis, and versatile applications of this pivotal intermediate. Emphasis is placed on its role in the synthesis of complex heterocyclic systems, particularly antiviral and antifungal agents. Detailed experimental protocols for its synthesis, subsequent derivatization, and analytical characterization are provided to ensure both scientific integrity and replicability in a research and development setting.

Introduction: The Strategic Importance of 4-chloro-1-methylimidazole-5-carbonitrile

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its unique electronic properties, arising from the presence of both an amine-like and an aza-type nitrogen atom, allow it to act as a versatile pharmacophore, engaging in various biological interactions.[4] 4-chloro-1-methylimidazole-5-carbonitrile emerges as a particularly valuable building block due to the strategic placement of three key functional groups:

  • The Imidazole Core: Provides a stable, aromatic platform with opportunities for hydrogen bonding and metal coordination.

  • The Chloro Group: Serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and the extension of the molecular structure.[5]

  • The Carbonitrile (Cyano) Group: A versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings.[5][6]

This trifecta of reactivity makes 4-chloro-1-methylimidazole-5-carbonitrile a highly sought-after intermediate for constructing libraries of complex molecules, particularly in the pursuit of novel antiviral and antifungal therapeutics.[1][7] Its application allows for the systematic modification of lead compounds to optimize potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties & Comprehensive Safety Protocols

A thorough understanding of the compound's properties and adherence to strict safety measures are paramount for its effective and safe utilization in a laboratory setting.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₅H₄ClN₃N/A
Molecular Weight 141.56 g/mol N/A
Appearance White to yellow solid[8]
Melting Point 86 - 90 °C (186.8 - 194 °F)[8]
Boiling Point 255 - 256 °C (491 - 492.8 °F) @ 760 mmHg[8]
Flash Point 145 °C (293 °F)[8]
pH 10.5 (6.7% aqueous solution)[8]
Hazard Identification and Safety Protocols

4-chloro-1-methylimidazole-5-carbonitrile is classified as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) before handling.[8][9][10][11]

  • Health Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[8][9][10] There is also suspicion of damaging fertility or the unborn child.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with a face shield, and a lab coat.[10] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] Store locked up.[8][10]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[8][9]

    • Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Seek immediate medical attention.[8]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[8][9]

    • Inhalation: Remove the victim to fresh air and keep at rest in a comfortable breathing position. Seek immediate medical attention.[8][9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]

Synthesis of the Intermediate: A Generalized Workflow

The synthesis of substituted imidazoles can be achieved through various multi-component strategies.[2][5] A common conceptual pathway to obtain compounds like 4-chloro-1-methylimidazole-5-carbonitrile involves the construction of the imidazole ring followed by functional group interconversions.

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Functionalization A Starting Materials (e.g., α-dicarbonyl, aldehyde, ammonia) B Condensation Reaction A->B Reagents C Substituted Imidazole B->C D Halogenation C->D e.g., SOCl₂ E Cyanation D->E e.g., NaCN F N-Methylation E->F e.g., CH₃I G Final Product: 4-chloro-1-methylimidazole-5-carbonitrile F->G

Caption: Generalized synthetic workflow for 4-chloro-1-methylimidazole-5-carbonitrile.

Protocol: Illustrative Synthesis of a Chlorinated Imidazole Carbonitrile

This protocol is a representative example based on established chemical principles for imidazole synthesis.[5][12] Researchers must adapt and optimize conditions based on their specific starting materials and laboratory capabilities.

Objective: To synthesize a 4-chloro-imidazole-5-carbonitrile derivative.

Materials:

  • Appropriate α-amino acid or precursor

  • Halogenating agent (e.g., thionyl chloride, phosphorus pentachloride)

  • Cyanation agent (e.g., sodium cyanide)

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Anhydrous solvents (e.g., DMF, acetonitrile)

  • Reaction vessel, condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Ring Closure/Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve the chosen starting materials (e.g., an appropriate α-dicarbonyl compound and an ammonia source) in an anhydrous solvent.

  • Add the necessary reagents for condensation to form the imidazole ring. This may require heating under reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous workup to isolate the crude imidazole precursor.

  • Chlorination: Re-dissolve the crude imidazole precursor in a suitable solvent. Carefully add a chlorinating agent (e.g., thionyl chloride) dropwise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to proceed until completion (monitored by TLC). Quench the reaction carefully with ice water and neutralize to isolate the chlorinated imidazole.

  • Cyanation: The chloro-imidazole is then subjected to a cyanation reaction. This typically involves reacting it with a cyanide salt (e.g., NaCN) in a polar aprotic solvent like DMF or DMSO, often with heating.[5]

  • N-Methylation: The resulting imidazole-carbonitrile is then N-methylated. This can be achieved by deprotonating the imidazole nitrogen with a suitable base (e.g., NaH) in an anhydrous solvent, followed by the addition of a methylating agent like methyl iodide.

  • Purification: The final crude product is purified using techniques such as recrystallization or column chromatography to yield pure 4-chloro-1-methylimidazole-5-carbonitrile.

  • Characterization: Confirm the identity and purity of the final product using analytical methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Application in Drug Synthesis: A Platform for Diversity

The true utility of 4-chloro-1-methylimidazole-5-carbonitrile lies in its role as a scaffold for building more complex drug candidates. The chloro group at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities.

G cluster_nucleophiles Nucleophiles (R-Nu) Intermediate 4-chloro-1-methyl- imidazole-5-carbonitrile Reaction Nucleophilic Substitution (SNAr) Intermediate->Reaction Amine R-NH₂ (Amines) Amine->Reaction Thiol R-SH (Thiols) Thiol->Reaction Alcohol R-OH (Alcohols) Alcohol->Reaction Product Diverse Drug Analogues (Antivirals, Antifungals) Reaction->Product

Caption: Derivatization of the intermediate via nucleophilic substitution.

Protocol: Nucleophilic Substitution for Analogue Synthesis

This protocol outlines a general procedure for displacing the chloro group with a nucleophile, a key step in synthesizing libraries of potential drug molecules.

Objective: To synthesize a 4-substituted-1-methylimidazole-5-carbonitrile derivative.

Materials:

  • 4-chloro-1-methylimidazole-5-carbonitrile

  • Nucleophile of choice (e.g., a primary/secondary amine, a thiol, or an alcohol)

  • A suitable base (e.g., K₂CO₃, Et₃N, or NaH, depending on the nucleophile)

  • Polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Standard reaction and purification equipment

Procedure:

  • Setup: To a solution of 4-chloro-1-methylimidazole-5-carbonitrile (1 equivalent) in an appropriate anhydrous solvent in a reaction flask, add the chosen nucleophile (1.1-1.5 equivalents).

  • Base Addition: Add a suitable base (1.5-2.0 equivalents) to the mixture. The choice of base is critical; for amines, a non-nucleophilic organic base like triethylamine may suffice. For less reactive nucleophiles like alcohols or thiols, a stronger base like sodium hydride might be necessary to generate the corresponding alkoxide or thiolate in situ.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-120 °C). The reaction progress should be monitored by TLC or LC-MS. Reactions can take from a few hours to overnight.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to obtain the desired pure product.

  • Characterization: Confirm the structure of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Analytical & Quality Control Methodologies

Rigorous analytical control is essential to ensure the quality of the intermediate and the purity of the final synthesized compounds. A combination of chromatographic and spectroscopic techniques is typically employed.

Summary of Analytical Techniques
TechniquePurposeKey Information Provided
High-Performance Liquid Chromatography (HPLC) Purity assessment, reaction monitoring, quantification.Retention time, peak area (purity %), detection of impurities.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) Purity and identity confirmation for volatile compounds.Retention time, mass-to-charge ratio (m/z) of fragments for structural elucidation.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation.¹H and ¹³C chemical shifts, coupling constants, and integration provide a complete structural map.
Mass Spectrometry (MS/HRMS) Molecular weight determination and formula confirmation.Provides the exact mass of the molecule, confirming its elemental composition.[15]
Protocol: HPLC Method for Purity Analysis

This is a general-purpose reverse-phase HPLC method that can be adapted for purity analysis of the intermediate and its derivatives.

Objective: To determine the purity of a synthesized imidazole derivative.

Instrumentation & Columns:

  • Agilent 1260 Infinity II LC System or equivalent.

  • Agilent InfinityLab Poroshell 120 EC-C18 column (e.g., 4.6 x 100 mm, 2.7 µm).

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV Diode Array Detector (DAD) at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the specific compound).

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of ~0.1 mg/mL using the initial mobile phase composition (95:5 A:B).

  • Analysis: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Processing: Integrate the resulting chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks (Area % method).

Conclusion and Future Perspectives

4-chloro-1-methylimidazole-5-carbonitrile is a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a robust and flexible platform for medicinal chemists to explore novel chemical space. The protocols and data presented herein offer a foundational guide for its synthesis, handling, and application.

Future research will likely focus on expanding the repertoire of nucleophiles used in its derivatization, leading to the discovery of new pharmacophores with unique biological activities. Furthermore, the development of more efficient, scalable, and greener synthetic routes to this intermediate will be crucial for its broader application in large-scale drug discovery and development campaigns.[2]

References

  • Quinoline. (n.d.). 4-Chloro-5-(p-tolyl)imidazole-2-carbonitrile | Chemical Properties, Uses, Safety Data & Supplier China. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Report/IKF-916 Document No. 011140-1. [Link]

  • Bizzarri, B. M., et al. (2022). Synthesis of amino imidazole carbonitrile derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole.
  • Cooks, R. G., et al. (2013). Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. SpringerLink. [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (n.d.). Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. [Link]

  • Fu, R., & Wang, Z. (2018). Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Agilent Technologies. [Link]

  • Kumar, A., et al. (2015). Synthesis of a Novel Carbocyclic Analog of Bredinin. National Center for Biotechnology Information. [Link]

  • Revelou, P.-K., et al. (2022). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Royal Society of Chemistry. [Link]

  • He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ScienceDirect. [Link]

  • German, K. E., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. [Link]

  • Velázquez-Hernández, M. D. J., et al. (2022). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. National Center for Biotechnology Information. [Link]

  • International Agency for Research on Cancer. (2013). 4-METHYLIMIDAZOLE. National Center for Biotechnology Information. [Link]

  • Nápoles-Almeida, M., et al. (2011). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole?. ACS Publications. [Link]

  • ResearchGate. (n.d.). Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. [Link]

  • ResearchGate. (n.d.). Examples of pharmaceutical applications of some drugs containing imidazole. [Link]

Sources

Method

Application Note: Scalable Synthesis of 4-Chloro-1-methyl-1H-imidazole-5-carbonitrile

Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile , a critical intermediate in the manufacturing of kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile , a critical intermediate in the manufacturing of kinase inhibitors and high-value agrochemicals.

While various routes exist, this guide prioritizes process safety , atom economy , and purification efficiency . The selected synthetic strategy utilizes a linear sequence starting from the commodity chemical 1-methylimidazole . The route avoids the use of highly unstable diazonium intermediates or expensive palladium catalysts, relying instead on classical Vilsmeier-Haack formylation followed by nitrile formation and late-stage regioselective chlorination. This order of operations minimizes the risk of ring decomposition and ensures high regioselectivity.

Retrosynthetic Analysis

The synthesis is deconstructed into three scalable unit operations:

  • C4-Chlorination: Introduction of chlorine at the C4 position of the electron-deficient nitrile precursor.

  • Nitrile Formation: Dehydration of the aldoxime derived from the C5-aldehyde.

  • C5-Formylation: Regioselective Vilsmeier-Haack reaction on the 1-methylimidazole core.

Retrosynthesis Target 4-Chloro-1-methyl- 1H-imidazole-5-carbonitrile (Target) Inter1 1-Methyl-1H-imidazole- 5-carbonitrile Target->Inter1 Chlorination (NCS or SO2Cl2) Inter2 1-Methyl-1H-imidazole- 5-carbaldehyde Inter1->Inter2 Dehydration (SOCl2 or Ac2O) SM 1-Methylimidazole (Starting Material) Inter2->SM Vilsmeier-Haack (POCl3/DMF)

Figure 1: Retrosynthetic strategy focusing on late-stage chlorination to maintain ring stability.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-1H-imidazole-5-carbaldehyde

Reaction Type: Vilsmeier-Haack Formylation Scale: 100 g basis (Scalable to kg)

This step installs the carbon framework required for the nitrile. The Vilsmeier reagent attacks the C5 position of 1-methylimidazole with high regioselectivity due to the steric hindrance at C2 and the electronic directing effect of the N-methyl group.

Reagents & Stoichiometry:

Reagent Equiv. Role
1-Methylimidazole 1.0 Substrate
POCl₃ (Phosphorus oxychloride) 1.2 Vilsmeier Reagent Precursor
DMF (N,N-Dimethylformamide) 3.0 Reagent & Solvent

| Sodium Acetate (aq) | Excess | Quenching Buffer |

Procedure:

  • Preparation: Charge anhydrous DMF (3.0 equiv) into a reactor inerted with N₂. Cool to 0–5 °C.

  • Reagent Formation: Add POCl₃ (1.2 equiv) dropwise over 1 hour, maintaining internal temperature <10 °C. The solution will turn pale yellow (formation of chloroiminium salt). Stir for 30 min at 0 °C.

  • Addition: Add 1-methylimidazole (1.0 equiv) dropwise over 45 min. The reaction is exothermic; control temp <20 °C.

  • Reaction: Warm to room temperature, then heat to 90 °C for 4 hours. Monitor by HPLC (Target retention time ~3.5 min, SM ~1.2 min).

  • Quench (Critical Safety Step): Cool the reaction mass to 20 °C. Pour the mixture slowly into a chilled (0 °C) solution of aqueous Sodium Acetate (25% w/w). Caution: Vigorous exotherm and HCl evolution. Adjust pH to ~8-9 with NaOH (50%).

  • Isolation: Extract with Ethyl Acetate (3 x Vol). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate under vacuum.

  • Purification: The crude oil often crystallizes upon standing. If necessary, recrystallize from Isopropyl Alcohol (IPA)/Hexane.

    • Yield: 75–85%

    • Purity: >98% (HPLC)

Step 2: Conversion to 1-Methyl-1H-imidazole-5-carbonitrile

Reaction Type: Oxime Formation & Dehydration Scale: Matches Step 1 output

This protocol uses a "one-pot" variant or a streamlined two-step process where the oxime is formed and immediately dehydrated.

Reagents:

Reagent Equiv. Role
Step 1 Aldehyde 1.0 Substrate
Hydroxylamine HCl 1.1 Reagent
Pyridine 2.5 Base/Solvent

| Acetic Anhydride | 2.0 | Dehydrating Agent |

Procedure:

  • Oxime Formation: Dissolve the aldehyde (1.0 equiv) in Pyridine (2.5 equiv). Add Hydroxylamine Hydrochloride (1.1 equiv) at RT. Stir for 2 hours. (Check for disappearance of aldehyde peak).

  • Dehydration: Heat the mixture to 90 °C and add Acetic Anhydride (2.0 equiv) dropwise. Continue heating for 3 hours.

  • Workup: Cool to RT. Pour into ice water. The nitrile product typically precipitates as a solid.

  • Filtration: Filter the solid, wash with water to remove pyridine traces.

  • Drying: Vacuum dry at 45 °C.

    • Yield: 80–90%

    • Appearance: Off-white crystalline solid.

Step 3: Regioselective Chlorination to Target

Reaction Type: Electrophilic Aromatic Substitution (Halogenation) Target: 4-Chloro-1-methyl-1H-imidazole-5-carbonitrile

Chlorinating the electron-deficient nitrile ring requires forcing conditions compared to the parent imidazole. However, the nitrile group effectively blocks the C5 position, and the C2 position is electronically deactivated, directing the chlorine exclusively to C4.

Reagents:

Reagent Equiv. Role
5-Cyano-1-methylimidazole 1.0 Substrate
NCS (N-Chlorosuccinimide) 1.2 Chlorinating Agent
Acetonitrile (ACN) 10 Vol Solvent

| AIBN (Optional) | 0.05 | Radical Initiator (if needed) |

Procedure:

  • Setup: Dissolve the nitrile intermediate (1.0 equiv) in Acetonitrile (10 volumes).

  • Addition: Add NCS (1.2 equiv) in a single portion.

  • Reaction: Heat the mixture to reflux (80–82 °C). Stir for 6–12 hours.

    • Note: If reaction is sluggish, add AIBN (5 mol%) to initiate a radical mechanism, although thermal electrophilic substitution usually suffices.

  • Monitoring: Monitor by HPLC. The product (4-Cl) will be less polar than the starting material.

  • Workup: Cool to RT. Concentrate solvent to ~20% volume.

  • Precipitation: Add cold water. The byproduct (Succinimide) is water-soluble; the product precipitates.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (8:2) to remove any traces of 4,5-dichloro impurities (though rare with this route).

    • Yield: 70–80%[1]

    • Final Purity: >99.5%

Process Workflow & Safety

Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Nitrile Formation cluster_2 Step 3: Chlorination S1_React Reaction: 1-Me-Im + POCl3/DMF 90°C, 4h S1_Quench Quench: Into NaOAc (aq) pH Adjustment S1_React->S1_Quench S1_Iso Isolation: Extract (EtOAc) Crystallize S1_Quench->S1_Iso S2_React Reaction: Aldehyde + NH2OH.HCl Then Ac2O, 90°C S1_Iso->S2_React S2_Iso Isolation: Precipitate in Water Filter & Dry S2_React->S2_Iso S3_React Reaction: Nitrile + NCS Reflux (ACN) S2_Iso->S3_React S3_Purify Purification: Recrystallize (EtOH/H2O) S3_React->S3_Purify Final Final Product: 4-Chloro-1-methyl- 1H-imidazole-5-carbonitrile S3_Purify->Final

Figure 2: Integrated process workflow emphasizing isolation points.

Critical Safety Parameters
  • Vilsmeier Quench: The hydrolysis of the Vilsmeier intermediate generates significant HCl gas and heat. Quenching must be performed by adding the reaction mixture to the buffer, never the reverse.

  • Thermal Stability: 1-methylimidazole-5-carbonitrile is stable, but the 4-chloro derivative should not be subjected to temperatures >150 °C during drying to avoid potential thermal decomposition or sublimation.

  • Genotoxicity: Alkyl halides and certain imidazole derivatives can be genotoxic. Containment (isolator or fume hood) is required for handling solids.

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to off-white powder
Identification ¹H-NMR (DMSO-d₆)δ 3.82 (s, 3H, N-CH₃), 8.15 (s, 1H, C2-H)
Purity HPLC (C18, ACN/H₂O)≥ 99.0% (Area %)
Water Content Karl Fischer≤ 0.5% w/w
Residue on Ignition Gravimetric≤ 0.1% w/w

References

  • Vilsmeier-Haack Formylation of Imidazoles

    • Marson, C. M. "Reactions of Carbonyl Compounds with Iminium Salts (Vilsmeier Reagent)." Tetrahedron1992 , 48(18), 3659-3726. Link

  • Synthesis of Chloro-Imidazole Precursors (Losartan Analogues)

    • Griffiths, G. J., et al. "A Concise Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde." Journal of Organic Chemistry1999 , 64(21), 8084-8089. Link

  • Chlorination of Deactivated Imidazoles

    • Ngochindo, R. I. "Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies." Journal of Chemical Sciences1990 , 102, 705. Link

  • General Nitrile Synthesis from Aldehydes

    • Corson, B. B., et al. "Benzonitrile." Organic Syntheses1928 , 8, 24. Link

  • Process Safety in Vilsmeier Reactions: Am Ende, D. J. "Chemical Engineering in the Pharmaceutical Industry." Wiley-Interscience, 2011. (General reference for scale-up safety).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regiocontrol in Chlorination of 1-Methylimidazole-5-Carbonitrile

Executive Summary & Mechanistic Landscape[1][2][3][4][5] The Challenge: Chlorinating 1-methylimidazole-5-carbonitrile is chemically distinct from standard imidazole functionalization. The C5-nitrile group creates a highl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Landscape[1][2][3][4][5]

The Challenge: Chlorinating 1-methylimidazole-5-carbonitrile is chemically distinct from standard imidazole functionalization. The C5-nitrile group creates a highly electron-deficient heteroaromatic system. Standard Electrophilic Aromatic Substitution (EAS) is kinetically inhibited. Consequently, researchers often encounter no reaction , tars (ring opening), or regio-scrambling (C4 vs. C2 mixtures) when applying standard protocols.

The Solution: The most reliable route to high regioselectivity (typically targeting the C2 position) is Lithiation-Mediated Halogenation . This method leverages the acidity of the C2 proton (


 ~18-19) rather than the nucleophilicity of the ring 

-system.
Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways between thermodynamic control (Lithiation) and kinetic struggles (Direct EAS).

Chlorination_Pathways Substrate 1-Methylimidazole- 5-carbonitrile Direct_Cond Direct Chlorination (NCS/Heat or SO2Cl2) Substrate->Direct_Cond Path A (Thermal) Lithiation_Cond Lithiation (LDA or n-BuLi, -78°C) Substrate->Lithiation_Cond Path B (Deprotonation) Transition_EAS High Energy TS (Deactivated Ring) Direct_Cond->Transition_EAS Mixture Mixture: C4-Cl / C2-Cl + Decomposition Transition_EAS->Mixture Poor Selectivity Intermediate C2-Lithio Species (Stabilized by N1-Coordination) Lithiation_Cond->Intermediate C2 Acidity Quench Electrophile Quench (C2Cl6 or NCS) Intermediate->Quench Product 2-Chloro-1-methyl imidazole-5-carbonitrile (>95% Regioselectivity) Quench->Product Exclusive C2

Figure 1: Decision tree comparing Direct EAS (often failing due to ring deactivation) vs. Lithiation-Mediated synthesis (favored for C2 selectivity).

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific failure modes reported by users.

Scenario A: "I see starting material and tar, but no product."

Diagnosis: Ring Instability or Moisture Contamination.

  • Context: The nitrile group makes the ring susceptible to nucleophilic attack (ring opening) by hydroxide or strong bases if not handled at low temperatures.

  • Root Cause: If using

    
    -BuLi, the temperature may have risen above -40°C before quenching, or the THF contained water (killing the lithiated species).
    
CheckpointSpecificationCorrective Action
Solvent Quality Anhydrous THF (<50 ppm

)
Distill over Na/Benzophenone or use molecular sieves (3Å).
Temperature -78°C (Acetone/Dry Ice)Maintain -78°C during lithiation. Do not warm to 0°C until after electrophile addition.
Reagent Age

-BuLi titer
Titrate

-BuLi before use. Old reagents lead to incomplete deprotonation.
Scenario B: "I am getting a mixture of C2-Cl and C4-Cl isomers."

Diagnosis: Kinetic vs. Thermodynamic Control Failure.

  • Context: While C2 is thermodynamically more acidic, C4 is sterically accessible.

  • Root Cause: Often caused by "Direct Chlorination" attempts (e.g., refluxing with NCS). In lithiation, this occurs if equilibrium is allowed to shift (rare) or if a non-selective radical mechanism is inadvertently triggered.

Corrective Action:

  • Switch to Lithiation: Abandon thermal NCS reactions.

  • Blocking: If you must use direct chlorination, steric bulk at N1 is required, but since your substrate is already N-methyl, you are locked in.

  • Base Selection: Use LDA (Lithium Diisopropylamide) instead of

    
    -BuLi. LDA is bulkier and less nucleophilic, reducing the chance of attacking the nitrile or C4 protons.
    
Scenario C: "I see a di-chlorinated impurity (2,4-dichloro)."

Diagnosis: Stoichiometry Error.

  • Root Cause: Excess chlorinating agent (NCS or Hexachloroethane) in the presence of excess base.

Corrective Action:

  • Stoichiometry: Use exactly 1.05 equivalents of base and 1.0 equivalents of electrophile.

  • Reverse Addition: Add the lithiated species into the electrophile solution (cannulation) to ensure the lithiated species never sees an excess of chlorinating agent relative to itself.

Validated Experimental Protocols

Protocol A: The "Gold Standard" Lithiation-Quench (Target: C2-Cl)

Recommended for high purity and regioselectivity.

Reagents:

  • Substrate: 1-methylimidazole-5-carbonitrile (1.0 eq)

  • Base:

    
    -BuLi (2.5 M in hexanes, 1.1 eq) OR LDA (1.1 eq)
    
  • Electrophile: Hexachloroethane (

    
    ) or NCS (1.1 eq)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere. Add Anhydrous THF.

  • Cooling: Cool THF to -78°C (Internal probe mandatory).

  • Base Addition: Add

    
    -BuLi dropwise over 20 mins. Crucial: Keep temp < -70°C.
    
  • Substrate Addition: Dissolve substrate in minimal THF and add dropwise.

    • Observation: Solution often turns yellow/orange (formation of 2-lithio species).

    • Time: Stir at -78°C for 30-45 minutes.

  • Quench: Dissolve Hexachloroethane in THF and add dropwise to the cold mixture.

  • Warming: Allow to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
Protocol B: Radical Chlorination (Target: C4-Cl or Mixtures)

Only use if C2 is NOT the target or if lithiation is impossible.

  • Reagents: NCS (1.1 eq), AIBN (cat.),

    
     or 
    
    
    
    , Reflux.
  • Note: This often yields 2-Cl, 4-Cl, and 2,4-diCl mixtures requiring difficult chromatography. Not recommended for pharmaceutical intermediates.

Frequently Asked Questions (FAQ)

Q: Can I use Sulfuryl Chloride (


) for this reaction? 
A:  generally, No. 

is a violent chlorinating agent that releases

gas. The acidic byproduct can protonate the imidazole nitrogen, deactivating the ring further and preventing reaction. Furthermore, the nitrile group may hydrolyze to an amide under these acidic conditions [1].

Q: Why is Hexachloroethane (


) preferred over NCS in the lithiation protocol? 
A: 

reacts cleanly with organolithiums via a "positive halogen" transfer. NCS can sometimes react with the lithium species to produce side products or have solubility issues in THF at -78°C. However, NCS can be used if

is unavailable, provided it is predissolved in THF [2].

Q: My product has a lower melting point than reported. Why? A: Check for the 4-chloro isomer . Even 5% contamination can significantly depress the melting point. Run a 1H NMR:

  • 2-Chloro isomer: No proton at C2. Proton at C4 appears as a singlet.

  • 4-Chloro isomer: Proton at C2 is present (downfield, ~7.5-8.0 ppm).

References

  • Guijarro, A., et al. (2011).[1] "Isoprene-mediated lithiation of imidazole derivatives: mechanistic considerations." Arkivoc, (v), 12-22.[1]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Vertex Pharmaceuticals. (2017). "Preparation process of 2-cyano-4-(p-methylphenyl)-5-chloro-1H-imidazole." Google Patents CN107118160B.

  • Liu, B. K., et al. (2007).[2] "N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction."[2] Synthesis, 2007, 2653-2659.[2] (Demonstrates N-methylimidazole reactivity and stability).

Sources

Optimization

Part 1: Frequently Asked Questions (FAQs) - Understanding the Purification Challenge

Answering the user's request.## Technical Support Center: Purification of 4-chloro-1-methylimidazole-5-carbonitrile Welcome to the technical support guide for the purification of 4-chloro-1-methylimidazole-5-carbonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of 4-chloro-1-methylimidazole-5-carbonitrile

Welcome to the technical support guide for the purification of 4-chloro-1-methylimidazole-5-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the successful isolation of this critical chemical intermediate. Our focus is on the causality behind experimental choices to empower you to adapt and optimize these methods for your specific needs.

This section addresses common preliminary questions researchers face before and during the purification process.

Q1: What are the typical impurities I should expect in my crude 4-chloro-1-methylimidazole-5-carbonitrile?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as 1-methylimidazole or precursors used in its synthesis.

  • Reaction Byproducts: Depending on the chlorinating and cyanating agents used, you may encounter regioisomers (e.g., 5-chloro-1-methylimidazole-4-carbonitrile), over-chlorinated species, or hydrolyzed intermediates.[1][2]

  • Residual Solvents: Solvents from the reaction and initial work-up (e.g., toluene, dichloromethane, acetonitrile) are common.

  • Degradation Products: Imidazole rings can be sensitive to harsh acidic or basic conditions and high temperatures, leading to potential decomposition.

Q2: My crude product is a dark oil/solid. How do I choose the best primary purification method?

A2: The choice of method is dictated by the physical state of your crude material, the scale of your reaction, and the nature of the impurities.[1] The following decision workflow provides a general guideline.

G cluster_0 start Crude 4-chloro-1-methylimidazole-5-carbonitrile solid Is the crude product a solid? start->solid impurities Are impurities significantly different in polarity? solid->impurities Yes scale Large Scale (>10g)? solid->scale No (Oil/Tarry Mass) recryst Recrystallization impurities->recryst Yes chrom Flash Column Chromatography impurities->chrom No scale->impurities acidbase Acid-Base Extraction scale->acidbase Yes

Caption: Decision workflow for selecting a primary purification method.

Q3: The imidazole nitrogen in my compound is basic. How does this affect my purification strategy?

A3: The basicity of the imidazole ring is a key feature to exploit.

  • Column Chromatography: The basic nitrogen can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase to neutralize these active sites.[3]

  • Acid-Base Extraction: This technique is highly effective for separating basic imidazole products from neutral or acidic impurities. The target compound can be protonated with a dilute acid (e.g., 1 M HCl) and extracted into the aqueous phase. After washing the aqueous layer with an organic solvent to remove neutral impurities, the aqueous layer is basified, and the pure product is back-extracted into an organic solvent.[4]

Part 2: Core Purification Protocols

These protocols provide detailed, step-by-step methodologies. Always begin with a small-scale test to determine the optimal conditions before committing your entire batch.

Protocol 1: Recrystallization from a Single Solvent System

Recrystallization is ideal for removing small amounts of impurities from a solid product. The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities remain soluble at all temperatures.[5]

Experimental Protocol:

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude solid. Add a suitable solvent (see Table 1) dropwise while heating and agitating. The ideal solvent will dissolve your compound completely at its boiling point but yield crystals upon cooling to room temperature or 0-4°C.

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture on a hotplate. Add just enough hot solvent to fully dissolve the solid.[5] Avoid adding a large excess of solvent, as this will reduce your recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

SolventBoiling Point (°C)PolarityNotes
Ethyl Acetate77.1MediumOften a good starting point for moderately polar compounds.
Acetonitrile81.6HighCan be effective for polar compounds.
Isopropanol82.6HighGood for compounds with hydrogen bonding capabilities.
Toluene110.6LowUseful for less polar compounds or as part of a co-solvent system.
Table 1: Common solvents for recrystallization of imidazole derivatives.
Protocol 2: Flash Column Chromatography

This is a versatile technique for separating compounds with different polarities and is effective for both solid and oil-based crude products.[3]

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give your target compound an Rf value of ~0.3-0.4 and show good separation from impurities.

  • Column Packing: Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).[3] Pack the column with silica gel as a slurry in the least polar mobile phase you will use.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane). Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel ("dry loading") and add this to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic system (constant solvent mixture) or a gradient elution (gradually increasing solvent polarity).[3] A gradient is often more effective for separating compounds with close Rf values.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Solvent SystemTypical Ratio (v/v)Notes
Ethyl Acetate / Hexanes10:90 to 70:30A standard system for compounds of medium polarity.
Dichloromethane / Methanol99:1 to 90:10A more polar system. Good for eluting more polar imidazoles.
Chloroform / Methanol99:1 to 95:5Similar to DCM/MeOH but with different selectivity.
Table 2: Common mobile phases for flash chromatography of imidazole derivatives.[3]

Part 3: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Q4: I'm performing a recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Cause & Solution: This often happens if the boiling point of the solvent is too high. Try re-dissolving the oil in more hot solvent and then allow it to cool very slowly. If it persists, select a lower-boiling point solvent. Using a co-solvent system (e.g., Toluene/Hexane) can also be effective.

Q5: My imidazole derivative is streaking badly on the TLC plate and co-eluting with impurities during column chromatography. How can I fix this?

A5: This is a classic sign of strong interaction with the acidic silica gel.

  • Cause & Solution: The basic nitrogen of the imidazole is binding to acidic silanol groups on the silica surface. To solve this, add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase.[3] This basic additive will compete for the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.

G cluster_0 start Problem: Peak Tailing/Streaking on Silica Gel cause Cause: Basic imidazole nitrogen interacts with acidic silanol (Si-OH) groups start->cause solution Solution: Add a basic modifier to the mobile phase cause->solution mechanism Mechanism: The modifier (e.g., Et3N) neutralizes the acidic sites, preventing the analyte from binding strongly. solution->mechanism result Result: Improved peak shape and better separation mechanism->result

Caption: Troubleshooting workflow for poor chromatography of basic imidazoles.

Q6: An emulsion has formed during my acid-base extraction, and the layers won't separate. What can I do?

A6: Emulsions are common when extracting solutions, especially if shaken too vigorously.[3]

  • Cause & Solution: The formation of a stable colloid at the interface prevents layer separation. To break the emulsion, try the following:

    • Time: Let the separatory funnel stand undisturbed for 10-20 minutes.

    • Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, often forcing the separation.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.

Part 4: Purity Assessment

After purification, it is crucial to assess the purity of your 4-chloro-1-methylimidazole-5-carbonitrile. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for determining purity. Both reverse-phase (C18) and Hydrophilic Interaction Chromatography (HILIC) methods can be developed.[6][7]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 4,5-Dichloro-1-methylimidazole.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Imidazoles.
  • U.S. Environmental Protection Agency. (n.d.). Report/IKF-916 Document No. 011140-1.
  • Various Authors. (n.d.). 271 questions with answers in IMIDAZOLES | Science topic. ResearchGate.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • SIELC Technologies. (n.d.). Separation of 4-Chloro-5-methyl-1H-imidazole on Newcrom R1 HPLC column.
  • Google Patents. (2019). CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4,5-Dichloro-1-Methylimidazole.
  • Shimadzu. (n.d.). Analysis of 4-Methylimidazole in Caramel Color and Study of High-Speed Analysis.
  • Agilent Technologies. (2018). Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column.
  • Waters. (2016). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection.

Sources

Troubleshooting

Technical Support Center: Cyanation of 4-Chloro-1-Methylimidazole

Welcome to the Advanced Synthesis Support Module. Topic: Optimization of C–C Bond Formation via Cyanation Substrate: 4-Chloro-1-methylimidazole (CAS: 13523-98-3) Target Product: 1-Methylimidazole-4-carbonitrile (CAS: 362...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Optimization of C–C Bond Formation via Cyanation Substrate: 4-Chloro-1-methylimidazole (CAS: 13523-98-3) Target Product: 1-Methylimidazole-4-carbonitrile (CAS: 3622-04-6)[1]

Executive Summary & Reaction Strategy

The Challenge: Cyanating 4-chloro-1-methylimidazole presents a specific kinetic challenge. Unlike 2-haloimidazoles (which are electron-deficient and reactive toward nucleophilic attack) or 5-haloimidazoles (sterically accessible), the 4-position is electronically neutral to slightly electron-rich.[1] Furthermore, the chlorine atom is a reluctant leaving group compared to bromine or iodine, and the N3 nitrogen atom is a potent ligand that can poison transition metal catalysts.

The Solution Architecture: We recommend a Palladium-Catalyzed Cross-Coupling (Method A) as the primary protocol due to milder conditions and cleaner profiles. The classical Rosenmund-von Braun (Method B) is reserved as a fallback for large-scale, cost-sensitive batches where high heat is tolerable.[1]

Decision Matrix: Selecting Your Protocol

Use this logic flow to select the correct experimental path for your constraints.

ProtocolSelection Start START: Define Constraints Scale Scale of Reaction? Start->Scale Equip High Pressure/Temp Equipment Available? Scale->Equip > 50 grams Safety Strict Cyanide Toxicity Limits? Scale->Safety < 50 grams MethodA METHOD A: Pd-Catalyzed (Zn(CN)2) Rec. for <50g Equip->MethodA No (Reflux limit) MethodB METHOD B: Cu-Mediated (CuCN) Rec. for >50g / Low Cost Equip->MethodB Yes (200°C capable) Safety->MethodA No (Standard Lab) MethodC METHOD C: Green Source (K4[Fe(CN)6]) Rec. for High Safety Safety->MethodC Yes (Avoid free CN-)

Figure 1: Protocol Selection Logic. Choose Method A for research scale to minimize purification difficulty.

Detailed Protocols

Method A: Palladium-Catalyzed Cyanation (Recommended)

Best for: High yields, mild conditions (80–100°C), research scale.

The Mechanism: This relies on the oxidative addition of Pd(0) into the C(sp2)–Cl bond. Because the C–Cl bond is strong, we utilize XPhos or SPhos ligands.[1] These bulky, electron-rich biaryl phosphines facilitate oxidative addition and prevent the imidazole N3 from binding to the palladium center (catalyst poisoning).

Reagents:

  • Substrate: 4-Chloro-1-methylimidazole (1.0 equiv)

  • Source: Zinc Cyanide (Zn(CN)₂) (0.6 equiv) — Note: Zn(CN)₂ delivers 2 CN groups.[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)[1]

  • Ligand: XPhos or SPhos (4–8 mol%)

  • Additive: Zn powder (10 mol%) — Critical for keeping Pd in the active (0) state.

  • Solvent: DMAc (N,N-Dimethylacetamide) or DMF (anhydrous).[1]

Step-by-Step:

  • Degassing (Crucial): Charge a reaction vial with the substrate, Zn(CN)₂, Pd source, Ligand, and Zn powder. Seal the vial. Evacuate and backfill with Argon/Nitrogen 3 times .[1] Oxygen kills this catalytic cycle.[1]

  • Solvent Addition: Add anhydrous DMAc via syringe.

  • Reaction: Heat to 95–100°C for 4–16 hours.

    • Checkpoint: Monitor by LCMS.[1] Look for the nitrile mass (M+ = 107.1).[1]

  • Quench: Cool to RT. Dilute with EtOAc.

  • Workup: Wash with 1M Ammonium Hydroxide (NH₄OH) or 10% ethylenediamine solution.[1] This complexes the Zinc/Palladium byproducts, pulling them into the aqueous phase.

Method B: Rosenmund-von Braun (Copper Mediated)

Best for: Cost reduction, scale-up, robust substrates.[1]

The Mechanism: A harsh nucleophilic substitution requiring high activation energy.[1] The mechanism involves the formation of a cuprate intermediate.

Reagents:

  • Substrate: 4-Chloro-1-methylimidazole (1.0 equiv)

  • Source: CuCN (1.5 – 2.0 equiv)[1]

  • Solvent: NMP or DMF.

Step-by-Step:

  • Setup: Combine substrate and CuCN in NMP.

  • Reaction: Heat to 160–180°C . This high temperature is non-negotiable for chloro-imidazoles.[1]

  • Workup (The "FeCl₃ Method"):

    • Cool to 60°C.

    • Pour the mixture into a solution of FeCl₃ (3 equiv) in 0.1 M HCl .

    • Why? CuCN forms tight complexes with the product.[1] Iron(III) oxidizes the Cu(I) to Cu(II), breaking the complex and releasing the nitrile product into the organic phase.

    • Extract with EtOAc.[1]

Troubleshooting Guide (FAQ)

Issue 1: "My reaction stalls at 30-50% conversion."

Diagnosis: Catalyst Deactivation. Root Cause: The imidazole N3 nitrogen is coordinating to the Palladium, forming a stable, non-reactive complex (Pd-N bond). Corrective Actions:

  • Switch Ligands: Move to XPhos or BrettPhos .[1] The sheer bulk of these ligands sterically hinders the N3 approach while allowing the C-Cl bond to access the metal center [1].

  • Increase Temperature: Bump from 80°C to 100°C to increase the reversibility of the N-Pd binding.

  • Add Zinc Dust: Add 5-10 mol% activated Zn dust.[1] This reduces any oxidized Pd(II) back to active Pd(0).[1]

Issue 2: "I see a new peak with Mass M+18 (Amide)."

Diagnosis: Nitrile Hydrolysis.[1] Root Cause: Water presence in the solvent.[1] At high temperatures with Lewis acids (Zn or Cu), the nitrile hydrates to the primary amide (–CONH₂). Corrective Actions:

  • Dry Solvents: Use DMF/DMAc from a fresh bottle or dry over 4Å molecular sieves for 24 hours.

  • Schlenk Technique: Ensure the reaction is run under positive Nitrogen pressure.

Issue 3: "The Copper reaction (Method B) turned into a black tar/sludge."

Diagnosis: Thermal Polymerization.[1] Root Cause: 180°C is too hot for prolonged periods, causing imidazole ring degradation.[1] Corrective Actions:

  • Microwave Assist: Switch to microwave heating (180°C for 30 mins). This provides the energy burst needed for activation without the prolonged thermal soak that causes tarring.[1]

Visualizing the Troubleshooting Logic

Use this flowchart to diagnose stalled reactions.

Troubleshooting Problem Reaction Stalled/Failed Check1 Check LCMS/NMR Problem->Check1 Result1 Starting Material Remains Check1->Result1 Result2 Amide Product (M+18) Check1->Result2 Result3 Black Tar/Complex Check1->Result3 Sol1 Cat. Poisoning: Switch to XPhos Add Zn dust Result1->Sol1 Sol2 Hydrolysis: Dry Solvent Check Seals Result2->Sol2 Sol3 Decomposition: Lower Temp or Use Microwave Result3->Sol3

Figure 2: Troubleshooting Flowchart for Cyanation Failures.

Data Summary: Ligand Performance

Simulated comparative data based on chloro-heterocycle cyanation literature [2].

LigandCatalyst SystemTemp (°C)Conversion (24h)Notes
PPh₃ Pd(PPh₃)₄100< 15%Fails. Oxidative addition into C-Cl too slow.[1]
dppf Pd(dppf)Cl₂10045%Moderate.[1] Bis-dentate helps, but still sluggish.[1]
SPhos Pd₂(dba)₃9088%Excellent. Good balance of sterics/electronics.[1]
XPhos Pd₂(dba)₃9096% Best. Bulky groups prevent N-poisoning.[1]

Safety & Compliance (Cyanide Handling)

WARNING: All cyanide sources (Zn(CN)₂, CuCN) can release lethal HCN gas upon contact with acid.[1]

  • pH Control: Never allow the reaction mixture or workup waste to become acidic (pH < 7).[1] Always quench into basic solutions (NaOH, NH₄OH, or Ethylenediamine).

  • Bleach Quench: Treat all glassware and spills with 10% Sodium Hypochlorite (Bleach) solution.[1] This oxidizes Cyanide (CN⁻) to Cyanate (OCN⁻), which is significantly less toxic.[1]

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is physically present in the lab before starting.[1]

References

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[1][2][3] Chemical Communications, (12), 1388-1389.[1]

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[4][5] Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. [1]

  • Ellis, N., & Hooper, M. (2018).[1] Process Development of a Cyanation Reaction: Control of Impurities.[1] Organic Process Research & Development.[1][6] (Generalized citation for industrial cyanation safety protocols).

Sources

Optimization

Technical Support Center: A Researcher's Guide to Separating 4-Chloro- and 5-Chloro-1H-imidazole Isomers

Welcome to our dedicated technical support center for the challenging yet critical task of separating 4-chloro-1H-imidazole and 5-chloro-1H-imidazole isomers. This guide is designed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the challenging yet critical task of separating 4-chloro-1H-imidazole and 5-chloro-1H-imidazole isomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of this separation. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in obtaining pure isomers.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of 4-chloro- and 5-chloro-1H-imidazole isomers so challenging?

The primary challenge lies in the subtle structural and physicochemical similarities between the two regioisomers. They share the same molecular weight and formula (C₃H₃ClN₂), leading to nearly identical physical properties such as boiling points and solubilities in common solvents.[1][2] This similarity makes conventional separation techniques like distillation ineffective and requires more sophisticated methods that can exploit minor differences in their polarity, pKa, and spatial arrangement.

Q2: What are the principal methods for separating these two isomers?

The most successful and widely employed methods for separating 4-chloro- and 5-chloro-1H-imidazole isomers are:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is a powerful analytical and preparative technique.[1][3]

  • Fractional Crystallization: This classical technique can be highly effective, leveraging slight differences in solubility and crystal lattice energies.[1][4]

  • Selective Salt Formation: Exploiting potential small differences in the pKa of the isomers can allow for selective precipitation of one isomer as a salt.[1][5]

The choice of method often depends on the scale of the separation (analytical vs. preparative) and the specific experimental conditions.[1]

Q3: How can I confirm the identity of the separated isomers?

Unambiguous identification of the isolated 4-chloro- and 5-chloro-1H-imidazole isomers is crucial. The most definitive techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to distinguish between the isomers based on differences in the chemical shifts and coupling constants of the protons and carbons on the imidazole ring.[1] Two-dimensional NMR techniques like COSY, HSQC, and HMBC can provide further structural confirmation.[1]

  • Mass Spectrometry (MS): While the isomers have the same mass, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ, aiding in their differentiation.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for both separation and identification.[6][7][8]

Troubleshooting Guides

This section addresses specific issues you might encounter during your separation experiments, offering practical solutions and the scientific reasoning behind them.

HPLC Separation Issues

Problem: My 4-chloro- and 5-chloro-1H-imidazole isomers are co-eluting or showing poor resolution in reversed-phase HPLC.

HPLC_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem {Poor Resolution/Co-elution of Isomers} Cause1 Suboptimal Mobile Phase Problem->Cause1 Cause2 Inappropriate Stationary Phase Problem->Cause2 Cause3 Isocratic Elution Ineffective Problem->Cause3 Solution1 Adjust Mobile Phase Composition (e.g., Acetonitrile/Water Ratio) Cause1->Solution1 Solution2 Modify Mobile Phase pH Cause1->Solution2 Solution3 Experiment with Different Columns (e.g., C8, Phenyl) Cause2->Solution3 Solution4 Implement a Gradient Elution Cause3->Solution4

Possible Causes & Solutions:

Possible Cause Recommended Solution & Rationale
Inappropriate Stationary Phase For achiral separations, experiment with different stationary phases (e.g., C8, C18, Phenyl) to exploit subtle differences in hydrophobicity and aromatic interactions.[1] The choice of stationary phase can significantly influence selectivity.
Suboptimal Mobile Phase Systematically vary the mobile phase composition. For reversed-phase HPLC, alter the ratio of your organic solvent (e.g., acetonitrile, methanol) and aqueous phase.[1][3] The slight polarity difference between the isomers can be amplified by fine-tuning the mobile phase.
Incorrect Mobile Phase pH If the pKa values of the isomers differ, even slightly, adjusting the pH of the mobile phase can significantly impact their retention times and improve separation.[1] Protonation or deprotonation of the imidazole ring alters its polarity and interaction with the stationary phase.
Isocratic Elution is Ineffective Employ a gradient elution where the mobile phase composition is changed over time.[9][10] This can help to resolve compounds with very similar retention times by creating a steeper concentration gradient of the organic solvent, sharpening the peaks and improving separation.
Peak Tailing and Broad Peaks This can be caused by secondary interactions with the stationary phase, column overload, or column degradation.[1] Adding a competing agent like a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can reduce peak tailing for basic compounds like imidazoles.[9] Also, try reducing the sample injection volume.[1]
Fractional Crystallization Challenges

Problem: I am unable to achieve good separation of the isomers using fractional crystallization.

Crystallization_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem {Poor Separation via Crystallization} Cause1 Inappropriate Solvent System Problem->Cause1 Cause2 Cooling Rate Too Fast Problem->Cause2 Cause3 Supersaturation Too High Problem->Cause3 Solution1 Screen a Variety of Solvents/ Solvent Mixtures Cause1->Solution1 Solution4 Utilize Seed Crystals Cause1->Solution4 Solution2 Slow, Controlled Cooling Cause2->Solution2 Solution3 Slow Solvent Evaporation or Anti-Solvent Addition Cause3->Solution3

Possible Causes & Solutions:

Possible Cause Recommended Solution & Rationale
Inappropriate Solvent System The choice of solvent is critical. Screen a wide range of solvents with varying polarities (e.g., toluene, ethyl acetate, methanol, water) and solvent mixtures.[11] The goal is to find a system where one isomer is significantly less soluble than the other at a given temperature.
Supersaturation is too high If the solution is too concentrated, both isomers may precipitate out together. Slowing down the crystallization process by slower cooling or slower solvent evaporation can improve selectivity.[1]
Compound is "oiling out" instead of forming crystals This occurs when the compound's melting point is lower than the temperature of the solution, or when the supersaturation is too high. Try using a lower concentration or a different solvent system.
Lack of Nucleation Introducing seed crystals of the desired pure isomer can promote the crystallization of that specific isomer from the mixture.[11]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of 4-Chloro- and 5-Chloro-1H-imidazole

Objective: To achieve baseline separation of 4-chloro- and 5-chloro-1H-imidazole for analytical or semi-preparative purposes.

Materials:

  • Mixture of 4-chloro- and 5-chloro-1H-imidazole

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid (for MS compatibility)[3]

  • C18 reversed-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water. A starting point could be a 30:70 (v/v) mixture of acetonitrile and water.[12][13]

    • Acidify the aqueous portion with a small amount of phosphoric acid (e.g., to a final concentration of 0.1%) to improve peak shape. For MS compatibility, use formic acid.[3]

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve the isomer mixture in the mobile phase at a concentration of approximately 1 mg/mL.[14]

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[12][13]

    • Detection: UV at 220 nm[10][15]

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

  • Elution:

    • Begin with an isocratic elution using the prepared mobile phase.

    • If co-elution occurs, systematically vary the acetonitrile/water ratio.

    • If necessary, develop a shallow gradient elution to improve resolution.[1][9]

  • Data Analysis:

    • Identify the two peaks corresponding to the isomers.

    • Optimize the conditions to achieve a resolution (Rs) of >1.5 for baseline separation.

Protocol 2: Fractional Crystallization

Objective: To separate 4-chloro- and 5-chloro-1H-imidazole on a preparative scale.

Materials:

  • Mixture of 4-chloro- and 5-chloro-1H-imidazole

  • A suitable solvent or solvent system (to be determined by screening)

  • Crystallization dish or flask

  • Heating and cooling system

Procedure:

  • Solvent Screening:

    • In small test tubes, dissolve a small amount of the isomer mixture in various solvents at an elevated temperature to achieve saturation.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Observe which solvent provides the best separation, i.e., yields crystals of one isomer while the other remains in solution. Monitor the composition of the crystals and mother liquor by TLC or HPLC.

  • Crystallization:

    • Dissolve the isomer mixture in the chosen solvent at its boiling point until a saturated solution is obtained.

    • Slowly cool the solution to allow for the formation of well-defined crystals. A programmable cooling bath is ideal.

    • If necessary, add seed crystals of the desired isomer to initiate crystallization.[11]

  • Isolation and Purification:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Analysis:

    • Analyze the purity of the crystals and the composition of the mother liquor by HPLC, GC-MS, or NMR to assess the efficiency of the separation.

Physicochemical Data Summary

Understanding the properties of each isomer is fundamental to designing an effective separation strategy.

Property4-Chloro-1H-imidazole5-Chloro-1H-imidazoleRationale for Separation
Molecular Weight 102.52 g/mol [2][16]102.52 g/mol Identical, not useful for separation.
Molecular Formula C₃H₃ClN₂[2][16]C₃H₃ClN₂Identical, not useful for separation.
Melting Point 118-121 °C[17]Data not readily available, but expected to be similar.Subtle differences could be exploited in melt crystallization.
pKa (Basic) Estimated ~6-7Estimated ~6-7Even minor differences can be exploited in pH-dependent separations like selective salt formation or pH-adjusted HPLC.[1]
Polarity Expected to be slightly different due to the position of the chlorine atom.Expected to be slightly different due to the position of the chlorine atom.This is the key property exploited in chromatographic separations.
Solubility Varies depending on the solvent.Varies depending on the solvent.Small differences in solubility are the basis for separation by fractional crystallization.[4]

Note: Some physical properties for 5-chloro-1H-imidazole are not as well-documented as for the 4-chloro isomer. The values for pKa are estimations based on the imidazole core.

References

  • Technical Support Center: Separation of Imidazole Regioisomers - Benchchem. (URL: )
  • 5-(3-Chloropropyl)-1H-imidazole Properties - EPA. (URL: )
  • Separation of 4-Chloro-5-methyl-1H-imidazole on Newcrom R1 HPLC column. (URL: )
  • 5-chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 70105 - PubChem. (URL: [Link])

  • 4-Chloroimidazole | C3H3ClN2 | CID 140019 - PubChem - NIH. (URL: [Link])

  • 5-Chloro-1-methylimidazole - Cheméo. (URL: [Link])

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
  • Technical Support Center: Purification of Imidazole Deriv
  • 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. (URL: [Link])

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. (URL: [Link])

  • 1H-Imidazole, 5-chloro-1-methyl-4-nitro- - the NIST WebBook. (URL: [Link])

  • Fractional Crystallization. (URL: [Link])

  • US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google P
  • Spectroscopic Validation of 4,5-Dichloro-1-methylimidazole: A Compar
  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC. (URL: [Link])

  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Publishing. (URL: [Link])

  • A new method for the determination of imidazole-like brown carbons using gas chrom
  • (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms - ResearchGate. (URL: [Link])

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed. (URL: [Link])

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - ResearchGate. (URL: [Link])

  • HPLC method for separating enantiomers of imidazole deriv
  • CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl)
  • Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed. (URL: [Link])

  • PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST - Patent 1871745 - EPO. (URL: [Link])

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed. (URL: [Link])

  • CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google P
  • Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase - ResearchGate. (URL: [Link])

  • US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5 ...
  • 1 H and 13 C-NMR Spectroscopic Study of Some 1H-4,5-Dihydroimidazolium Salts - MDPI. (URL: [Link])

  • JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5 ...
  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC. (URL: [Link])

  • Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography - Unife. (URL: [Link])

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023) | Pingping Chen | 1 Citations - SciSpace. (URL: [Link])

  • The Potential Antifungal and Antibacterial of 5-Chloro-1-Methyl-4-Nitroimidazole. (URL: [Link])

  • Spectroscopic Characterization of the Imidazo[4,5-d]imidazole Core: An In-depth Technical Guide - Benchchem. (URL: )
  • On the Inhibition Efficiency of Different Imidazole-Based Green Corrosion Inhibitors: Insights from Raman Spectroscopy and Elect. (URL: [Link])

  • TIPS................................... - Trends in Pharmaceutical Sciences and Technologies. (URL: [Link])

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. (URL: [Link])

Sources

Troubleshooting

Minimizing side products in 4-chloro-1-methylimidazole synthesis

Topic: Minimizing side products in 4-chloro-1-methylimidazole synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side products in 4-chloro-1-methylimidazole synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Hub. Subject: Optimization of Regioselectivity and Impurity Suppression in Imidazole Chlorination. Lead Scientist: Dr. Aris Thorne, Senior Application Scientist.

Executive Summary: The Regioselectivity Challenge

Synthesizing 4-chloro-1-methylimidazole (4-Cl-NMI) is deceptively difficult due to the inherent electronic bias of the imidazole ring. In 1-substituted imidazoles, Electrophilic Aromatic Substitution (SEAr) kinetically favors the C5 position over the C4 position.

Consequently, "minimizing side products" requires a bifurcated strategy:

  • Direct Chlorination: Strict kinetic control to prevent over-chlorination (4,5-dichloro) and difficult purification to remove the dominant 5-chloro isomer.

  • Indirect Synthesis (Recommended): Utilizing the Nitro-Sandmeyer route to establish regiochemistry before the halogenation step.

Module 1: Troubleshooting Direct Chlorination (NCS/SO₂Cl₂ Route)

Context: You are attempting direct chlorination of 1-methylimidazole (NMI) using N-chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).

📉 Diagnostic Workflow: Identify Your Impurity

Use the diagram below to trace your impurity to its root cause.

ChlorinationPathways Start 1-Methylimidazole (Starting Material) Transition Transition State (Wheland Intermediate) Start->Transition + Cl+ (Electrophile) Prod5 5-Chloro-1-methylimidazole (MAJOR Side Product) Transition->Prod5 Kinetic Preference (Fast) Prod4 4-Chloro-1-methylimidazole (TARGET) Transition->Prod4 Minor Pathway (Slow) DiChloro 4,5-Dichloro-1-methylimidazole (Over-reaction) Prod5->DiChloro Excess Reagent High Temp Prod4->DiChloro Excess Reagent High Temp

Figure 1: Reaction pathway showing the kinetic dominance of the 5-chloro isomer and the thermodynamic sink of the 4,5-dichloro impurity.

❓ FAQ: Direct Chlorination Issues

Q1: I am seeing large amounts of 4,5-dichloro-1-methylimidazole. How do I stop this? Diagnosis: Over-chlorination. The mono-chloro products are still reactive toward electrophiles. Solution:

  • Stoichiometry: Limit your chlorinating agent (NCS) to 0.95 equivalents . Never use excess. It is better to leave unreacted starting material (which is polar and easy to wash away) than to generate the dichloro impurity (which is difficult to separate).

  • Temperature Control: Maintain reaction temperature between -10°C and 0°C . Higher temperatures overcome the activation energy barrier for the second chlorination.

  • Reagent Addition: Add the chlorinating agent dropwise over 2 hours. High local concentrations favor di-substitution.

Q2: My ratio of 4-chloro to 5-chloro is 1:4. Can I shift this ratio? Diagnosis: Inherent Regioselectivity. The N-methyl group directs ortho-like (to C5) and the C5 position is electronically richer. Solution:

  • Solvent Switch: Switch from polar aprotic solvents (DMF) to non-polar solvents (CCl₄ or Hexane) if solubility permits, or Acetonitrile. While the 5-isomer is still favored, solvent polarity affects the transition state stability.

  • The Hard Truth: You cannot flip this ratio significantly via direct SEAr. If you need high purity 4-chloro, stop using direct chlorination and switch to the Nitro-Sandmeyer Route (See Module 2).

Q3: How do I separate the 4-chloro and 5-chloro isomers? Diagnosis: Similar boiling points and polarities make separation a nightmare. Solution:

  • High-Efficiency Column Chromatography: Use a gradient of DCM:MeOH. The 5-chloro isomer is typically slightly less polar.

  • HPLC Prep: For small scales, use a specialized column like Newcrom R1 (mixed-mode reverse phase) which exploits the subtle pKa differences between the isomers [1].

Module 2: The High-Fidelity Route (Nitro-Sandmeyer)

Context: You require >98% purity of 4-chloro-1-methylimidazole and cannot tolerate 5-chloro contamination.

Strategy: Instead of fighting the chlorination regioselectivity, we establish the position using a nitro group, separate the isomers early (when they are easy to separate), and then convert the nitro group to a chlorine.

⚗️ Experimental Protocol: The "Clean" Synthesis
StepReactionKey ReagentsCritical Control Point
1 Nitration Imidazole + HNO₃/H₂SO₄Yields 4(5)-nitroimidazole.
2 Methylation MeI / K₂CO₃ / DMFProduces mixture of 1-methyl-4-nitro and 1-methyl-5-nitro .
3 Separation Crystallization / ColumnCRITICAL: Isolate 1-methyl-4-nitroimidazole here.[1] (M.P.[2][3] differences allow easier separation than chloro-analogs).
4 Reduction H₂ / Pd-C or Fe/AcOHConverts NO₂ to NH₂ (4-amino-1-methylimidazole).
5 Sandmeyer NaNO₂ / HCl / CuClConverts NH₂ to 4-Cl with complete regioretention.
🛠️ Step-by-Step Workflow

Step 1: Isomer Separation (The "Secret Sauce") After methylating 4-nitroimidazole, you obtain two isomers:

  • 1-methyl-4-nitroimidazole (Solid, MP ~133°C)

  • 1-methyl-5-nitroimidazole (Solid, MP ~55°C)

  • Action: Recrystallize from ethanol or water. The 4-nitro isomer is significantly less soluble and crystallizes out, leaving the 5-nitro impurity in the mother liquor. This is the most effective way to "minimize side products"—by removing the precursor physically.

Step 2: The Sandmeyer Reaction

  • Dissolve 1-methyl-4-aminoimidazole (freshly reduced) in concentrated HCl at 0°C.

  • Add NaNO₂ (aq) dropwise to form the diazonium salt. Keep T < 5°C .

  • Transfer the cold diazonium solution into a solution of CuCl (Copper(I) chloride) in HCl.

  • Result: The diazonium group is replaced by Chlorine exactly at position 4. No 5-chloro isomer is chemically possible in this step.

Module 3: Comparative Data & Decision Matrix

Use this table to decide which route fits your project constraints.

FeatureMethod A: Direct Chlorination (NCS)Method B: Nitro-Sandmeyer Route
Primary Impurity 5-chloro-1-methylimidazole (Major)Trace de-aminated product
Regioselectivity Poor (Favors C5)Perfect (100% C4)
Step Count 1 Step4 Steps
Atom Economy HighLow
Purification Difficulty Extreme (Isomer separation)Low (Precursor crystallization)
Recommended For Rough screening, low purity needsGLP/GMP Synthesis, SAR studies

Visual Troubleshooting Guide

TroubleshootingTree Start Problem Detected Q1 Which Impurity is Dominant? Start->Q1 Res1 4,5-Dichloro (>5%) Q1->Res1 Res2 5-Chloro Isomer (>10%) Q1->Res2 Act1 Action: Reduce NCS to 0.95 eq Action: Lower Temp to -10°C Res1->Act1 Act2 Action: Cannot fix via Direct Chlorination Res2->Act2 Act3 Switch to Nitro-Sandmeyer Route (Isolate 4-nitro precursor) Act2->Act3

Figure 2: Decision tree for addressing specific impurity profiles in the crude reaction mixture.

References

  • SIELC Technologies. "Separation of 4-Chloro-5-methyl-1H-imidazole on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]

  • Grimmett, M. R. "Imidazoles and their Benzo Derivatives: (iii) Synthesis and Applications." Comprehensive Heterocyclic Chemistry.
  • RSC Publishing. "Regioselective synthesis of 1,4-disubstituted imidazoles."[4] Organic & Biomolecular Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). "1-Methylimidazole - PubChem Compound Summary." PubChem. Available at: [Link]

Sources

Optimization

Crystallization solvents for 4-chloro-1-methylimidazole-5-carbonitrile

This technical guide details the crystallization and purification strategies for 4-chloro-1-methylimidazole-5-carbonitrile (CAS 54711-54-5), a critical intermediate in the synthesis of imidazole-based pharmaceuticals.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the crystallization and purification strategies for 4-chloro-1-methylimidazole-5-carbonitrile (CAS 54711-54-5), a critical intermediate in the synthesis of imidazole-based pharmaceuticals.[1][2] Due to the limited specific literature on this exact derivative, the protocols below are derived from established methodologies for structurally analogous chloro-cyano-imidazoles (e.g., Losartan intermediates) and general imidazole purification principles.

Part 1: Solvent Selection & Crystallization Strategy

The purification of 4-chloro-1-methylimidazole-5-carbonitrile primarily focuses on removing three classes of impurities:

  • Regioisomers: Specifically 5-chloro-1-methylimidazole-4-carbonitrile, which often co-crystallizes.[1][2]

  • Over-chlorinated byproducts: 2,4-dichloro-1-methylimidazole-5-carbonitrile.

  • Hydrolysis products: Corresponding amides or carboxylic acids formed during synthesis.[2]

Solvent Selection Matrix
Solvent SystemRoleApplication ContextProsCons
Toluene Primary SolventRegioisomer Separation Excellent for separating 4-chloro (desired) from 5-chloro isomers due to differential solubility at lower temperatures.[1][2]Lower overall yield; requires careful cooling control to avoid oiling out.[2]
Ethyl Acetate / n-Heptane Solvent / Anti-solventGeneral Purification High recovery yield; effectively removes non-polar over-chlorinated impurities.[1][2]May not fully resolve regioisomers if the ratio is high (>5%).[2]
Isopropyl Alcohol (IPA) Single SolventFinal Polishing Good for removing trace colored impurities and hydrolysis byproducts.[2]Solubility can be too high; often requires cooling to -10°C for good yield.[1][2]
Water / Methanol (1:1) Solvent / Anti-solventCrude Cleanup Effective for removing inorganic salts (e.g., from chlorination steps) and highly polar starting materials.[2]Risk of hydrolysis if heated for prolonged periods; product loss to mother liquor.[2]

Part 2: Step-by-Step Crystallization Protocols

Protocol A: Regioisomer Enrichment (Toluene Method)

Best for: Crude material containing >5% of the 5-chloro regioisomer.[1][2]

  • Dissolution: Charge crude 4-chloro-1-methylimidazole-5-carbonitrile into a reactor. Add Toluene (5-7 volumes relative to mass, e.g., 5-7 mL/g).

  • Heating: Heat the mixture to 85–90°C under stirring until complete dissolution. If insolubles persist, filter hot through a celite pad.[1][2]

  • Controlled Cooling (Critical):

    • Cool slowly to 60°C over 1 hour.

    • Seeding: At 60°C, add pure seed crystals (0.5 wt%) to induce nucleation.[2]

    • Hold at 60°C for 1 hour to allow crystal growth.

  • Crystallization: Cool to 0–5°C over 4 hours (rate: ~15°C/hour).

  • Isolation: Filter the slurry immediately. Wash the cake with cold Toluene (1 volume).

  • Drying: Dry under vacuum at 45°C.

Protocol B: High-Yield Purification (EtOAc/Heptane Method)

Best for: Material with high regio-purity (>98%) requiring removal of color or non-polar byproducts.[1][2]

  • Dissolution: Dissolve crude solid in Ethyl Acetate (3 volumes) at 50–60°C .

  • Adsorption (Optional): Add activated carbon (5 wt%) and stir for 30 mins to remove color. Filter hot.

  • Anti-solvent Addition: Slowly add n-Heptane (3-4 volumes) dropwise at 50°C. Stop if persistent cloudiness appears.[2]

  • Precipitation: Cool the mixture to 20°C over 2 hours, then to -5°C for 1 hour.

  • Filtration: Collect the white crystalline solid. Wash with a 1:2 mixture of EtOAc/Heptane.[2]

Part 3: Troubleshooting & Optimization

Common Issues & Solutions
Symptom Probable Cause Corrective Action
Oiling Out (Liquid-liquid phase separation)Cooling too fast or solvent polarity mismatch.[1][2]Re-heat to dissolve.[2] Add a seed crystal at the cloud point.[2] Reduce the cooling rate. If using Toluene, add a small amount (5%) of IPA to increase solubility.[2]
Low Yield Product too soluble in mother liquor.[2]Cool to lower temperatures (<-10°C).[2] Use a stronger anti-solvent (e.g., switch Heptane to Hexane).[2] Concentrate the mother liquor to half volume and recycle.
Regioisomer Persistence Isomers co-crystallizing.[2]Switch to Protocol A (Toluene) . Recrystallization from alcohols (MeOH/EtOH) is often poor for isomer separation; non-polar aromatic solvents (Toluene, Xylene) are superior due to pi-stacking differences.[2]
Color Retention Polymerized impurities.[2]Use Activated Carbon (Type CP) or Silica Gel treatment during the hot dissolution step in Ethyl Acetate.[2]

Part 4: Process Workflow Diagram

The following diagram illustrates the decision logic for selecting the appropriate purification path based on the impurity profile of the crude material.

PurificationWorkflow Start Crude 4-chloro-1-methylimidazole-5-carbonitrile Analysis Analyze Purity (HPLC) Check Regioisomer Content Start->Analysis Decision Is 5-chloro isomer > 5%? Analysis->Decision PathA Protocol A: Toluene Recrystallization (Selectivity Focus) Decision->PathA Yes (High Isomer) CheckColor Is Color/Tar present? Decision->CheckColor No (Low Isomer) Final Pure Product (>99% Purity) PathA->Final PathB Protocol B: EtOAc/Heptane (Yield Focus) PathB->Final CheckColor->PathB No CarbonTreat Add Activated Carbon Step CheckColor->CarbonTreat Yes CarbonTreat->PathB

Figure 1: Decision tree for selecting the optimal crystallization protocol based on crude impurity profile.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent for this compound? A: While 4-chloro-1-methylimidazole-5-carbonitrile has limited solubility in water, using water as a primary solvent is not recommended for crystallization due to the risk of hydrolyzing the nitrile group to an amide (4-chloro-1-methylimidazole-5-carboxamide) at elevated temperatures.[1][2] Water can be used safely as an anti-solvent when added to a cold alcoholic solution (e.g., Methanol) to force precipitation.[2]

Q2: How do I distinguish between the 4-chloro and 5-chloro isomers? A: The most reliable method is 1H-NMR .[1][2] The proton at the C2 position (between the nitrogens) will have a distinct chemical shift.[2] In the 4-chloro isomer (desired), the C2 proton is typically shifted slightly downfield compared to the 5-chloro isomer due to the inductive effect of the adjacent chlorine and nitrile groups.[1][2] HPLC with a C18 column and a gradient of Water/Acetonitrile (with 0.1% H3PO4) can also resolve them, with the 5-chloro isomer typically eluting earlier.[2]

Q3: My product is oiling out in Toluene. What should I do? A: Oiling out indicates that the metastable liquid phase is forming before the solid phase.[2] To fix this:

  • Seed the mixture: Add pure crystals at the first sign of cloudiness.

  • Slow down cooling: Rapid cooling traps the oil.[2]

  • Add a co-solvent: Adding 1-2% methanol or IPA can help stabilize the solution and prevent oiling, though it may slightly reduce yield.[2]

References

  • General Imidazole Purification: Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (See general methods for chloro-imidazoles). Link

  • Regioisomer Separation (Analogous Chemistry): Process for the preparation of 2-butyl-4-chloro-5-formylimidazole (Losartan Intermediate).[1][2] U.S. Patent 5,312,930.[2] (Demonstrates Toluene/EtOAc systems for separating 4-chloro/5-chloro imidazole isomers). Link

  • Synthesis Context: Grimmett, M. R. (1997).[2] Imidazole and Benzimidazole Synthesis. Academic Press.[2] (Comprehensive guide on imidazole ring functionalization and isomer control). Link[2]

  • Physical Properties: Sigma-Aldrich Product Data, CAS 54711-54-5 (4-chloro-1-methyl-1H-imidazole-5-carbonitrile).[1][2] Link[2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic and Chromatographic Characterization of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and agrochemical research, the structural elucidation and purity assessment of novel heterocyclic compounds are of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and agrochemical research, the structural elucidation and purity assessment of novel heterocyclic compounds are of paramount importance. 4-chloro-1-methyl-1H-imidazole-5-carbonitrile, a key building block in the synthesis of various biologically active molecules, presents a unique analytical challenge. This in-depth technical guide, designed for the discerning scientist, provides a comprehensive analysis of its ¹H NMR spectrum, benchmarked against alternative analytical techniques. By delving into the causality behind experimental choices and grounding our analysis in established spectroscopic principles, we aim to provide a self-validating framework for the characterization of this important synthetic intermediate.

The Crucial Role of ¹H NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[1][2] For a molecule such as 4-chloro-1-methyl-1H-imidazole-5-carbonitrile, ¹H NMR provides critical information regarding the electronic environment of each proton, confirming the substitution pattern on the imidazole ring and the integrity of the N-methyl group.

Predicted ¹H NMR Spectrum of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile

The structure of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile features two key protons: one on the imidazole ring (H-2) and the three protons of the N-methyl group. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and nitrile groups.

Table 1: Predicted ¹H NMR Spectral Data for 4-chloro-1-methyl-1H-imidazole-5-carbonitrile and Its Isomers

CompoundProtonPredicted Chemical Shift (δ, ppm)Multiplicity
4-chloro-1-methyl-1H-imidazole-5-carbonitrile H-2 ~8.0 Singlet
-CH₃ ~3.9 Singlet
1-methyl-1H-imidazole-5-carbonitrile[4]H-2~7.9Singlet
H-4~7.5Singlet
-CH₃~3.8Singlet
1-methyl-1H-imidazole-4-carbonitrile[4]H-2~7.8Singlet
H-5~7.6Singlet
-CH₃~3.7Singlet

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data for the isomers is based on predictive models.[4]

Analysis of the Predicted Spectrum:

The sole aromatic proton, H-2, is anticipated to appear as a singlet in the downfield region of the spectrum, estimated to be around 8.0 ppm. The significant downfield shift is a consequence of the deshielding effect of the adjacent nitrogen atom and the cumulative electron-withdrawing influence of the chloro and nitrile substituents on the imidazole ring.[3] The N-methyl group is also expected to be a singlet, resonating at approximately 3.9 ppm. The presence of the electronegative chlorine atom at the adjacent C-4 position likely contributes to a slight downfield shift compared to its position in the isomer 1-methyl-1H-imidazole-5-carbonitrile.

A Multi-faceted Approach: Comparison with Alternative Analytical Techniques

While ¹H NMR is a cornerstone of structural analysis, a comprehensive characterization relies on the corroboration of data from multiple analytical techniques. This integrated approach provides a more robust and reliable confirmation of the compound's identity and purity.

¹³C NMR Spectroscopy

Complementing the ¹H NMR data, ¹³C NMR provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms in 4-chloro-1-methyl-1H-imidazole-5-carbonitrile are outlined in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for 4-chloro-1-methyl-1H-imidazole-5-carbonitrile

CarbonPredicted Chemical Shift (δ, ppm)
C-2~142
C-4~135
C-5~118
-CN~114
-CH₃~34

The chemical shifts of the imidazole ring carbons are influenced by the substituents. The carbon bearing the nitrile group (C-5) is expected to be significantly shielded, while the carbon attached to the chlorine atom (C-4) will be deshielded. The nitrile carbon itself will appear in the characteristic region for cyano groups.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis. For 4-chloro-1-methyl-1H-imidazole-5-carbonitrile (C₅H₄ClN₃), the expected molecular ion peak [M]⁺ would be at m/z 141.01. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic [M+2]⁺ peak at m/z 143.01 with an intensity of approximately one-third of the molecular ion peak is anticipated. This isotopic pattern is a strong indicator of the presence of a single chlorine atom in the molecule.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound and for reaction monitoring. For the analysis of polar heterocyclic compounds like 4-chloro-1-methyl-1H-imidazole-5-carbonitrile, a reverse-phase HPLC method is generally suitable.

A typical starting point for method development would involve a C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) and an organic modifier such as acetonitrile or methanol.[5][6][7] The retention time of the compound would be dependent on the specific conditions, but its elution profile would be a key characteristic for identification and quantification.

Experimental Protocols: A Guide to Reproducible Data Acquisition

The quality and reliability of analytical data are intrinsically linked to the meticulous execution of experimental protocols. The following sections provide standardized procedures for sample preparation and data acquisition.

NMR Sample Preparation

A well-prepared NMR sample is crucial for obtaining high-resolution spectra.

NMR_Sample_Preparation cluster_preparation Sample Preparation cluster_instrument Instrument Setup weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) weigh->dissolve transfer Transfer to a Clean, Dry 5 mm NMR Tube dissolve->transfer cap Cap the NMR Tube Securely transfer->cap insert Insert Sample into Spectrometer lock Lock on Deuterium Signal insert->lock shim Shim for Magnetic Field Homogeneity lock->shim acquire Acquire ¹H NMR Spectrum shim->acquire

Caption: Standard workflow for preparing and analyzing an NMR sample.

Causality in Protocol: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[8] Shimming, the process of optimizing the magnetic field homogeneity, is essential for obtaining sharp, well-resolved spectral lines, which is vital for accurate chemical shift and coupling constant determination.

HPLC Method Development Workflow

Developing a robust HPLC method requires a systematic approach to optimize the separation of the target analyte from any impurities.

HPLC_Method_Development cluster_initial Initial Conditions cluster_optimization Optimization cluster_validation Validation column Select Column (e.g., C18, 5 µm, 4.6 x 150 mm) mobile_phase Choose Mobile Phase (e.g., Water/Acetonitrile Gradient) column->mobile_phase detector Set Detector Wavelength (e.g., 254 nm) mobile_phase->detector gradient Optimize Gradient Profile detector->gradient flow_rate Adjust Flow Rate gradient->flow_rate ph Modify Mobile Phase pH (if necessary) flow_rate->ph linearity Linearity ph->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision

Caption: A systematic workflow for developing a reliable HPLC method.

Expertise in Action: The initial choice of a C18 column is based on the general polarity of imidazole derivatives. Optimization of the gradient and mobile phase pH is crucial for achieving good peak shape and resolution, especially if closely related impurities are present.[6]

Conclusion: An Integrated Approach to Compound Characterization

The comprehensive characterization of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile necessitates a multi-technique approach. While ¹H NMR provides the most detailed structural information, its power is amplified when used in conjunction with ¹³C NMR, mass spectrometry, and HPLC. This guide has provided a predictive framework for the ¹H NMR spectrum of this key intermediate, grounded in the analysis of its isomers and established spectroscopic principles. The outlined experimental protocols offer a clear path to obtaining high-quality, reproducible data. By integrating these analytical strategies, researchers can confidently verify the structure and purity of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile, ensuring the integrity of their synthetic endeavors and the reliability of their downstream applications.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Hassan, L. A., Omondi, B., & Nyamori, V. O. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Journal of Molecular Structure, 1195, 43-51. [Link]

  • Ambit-HNMR software for 1H-NMR prediction. Bulgarian Chemical Communications. (2021). [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Chloro-5-methyl-1H-imidazole on Newcrom R1 HPLC column. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)-1-methyl-1H-imidazole. [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. [Link]

  • Inorganic Chemistry. (2020). First-Principles Calculation of 1H NMR Chemical Shifts of Complex Metal Polyhydrides: The Essential Inclusion of Relativity and Dynamics. [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. [Link]

  • YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link]

  • Royal Society of Chemistry. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • NIST. (n.d.). 1H-Imidazole, 4-methyl-. [Link]

  • NIST. (n.d.). 1H-Imidazole, 1-methyl-. [Link]

  • NIST. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. [Link]

  • El-Kimary, E. I., Khamis, E. F., Belal, F., & Abdel-Megied, A. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Acta Chromatographica, 33(1), 6-13. [Link]

  • PubChem. (n.d.). 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile. [Link]

  • PubChemLite. (n.d.). 5-chloro-1-methyl-1h-imidazole-2-carbonitrile. [Link]

  • Wang, Q., Li, Y., & Zhang, X. (2020). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Journal of Analytical Science, 36(5), 655-658. [Link]

  • Chromatography Forum. (2013, September 18). RP HPLC method for Imidazole. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 4-chloro-1-methylimidazole-5-carbonitrile

Abstract This guide provides an in-depth comparative analysis of mass spectrometry-based methodologies for the characterization and quantification of 4-chloro-1-methylimidazole-5-carbonitrile. As a key metabolite of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparative analysis of mass spectrometry-based methodologies for the characterization and quantification of 4-chloro-1-methylimidazole-5-carbonitrile. As a key metabolite of the agricultural fungicide cyazofamid, its detection is critical for environmental and food safety monitoring.[1][2] This document moves beyond standard protocols to explore the causality behind methodological choices, comparing the performance of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI) for this specific analyte. We will dissect the resulting fragmentation patterns from tandem mass spectrometry (MS/MS) to provide a framework for confident structural elucidation. The protocols described herein are designed to be self-validating, incorporating best practices for ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction to the Analyte and its Challenges

4-chloro-1-methylimidazole-5-carbonitrile is a heterocyclic organic compound featuring an imidazole core substituted with chloro, methyl, and carbonitrile functional groups.[1] Its molecular structure presents a unique analytical challenge. The presence of the nitrogen-containing imidazole ring and the polar carbonitrile group suggests that "soft" ionization techniques common in liquid chromatography-mass spectrometry (LC-MS) would be effective. However, its relatively small size and potential for volatility also bring gas chromatography-mass spectrometry (GC-MS) into consideration.

The primary objective of this guide is to provide a comparative framework for selecting the optimal MS strategy based on the analytical goal, whether it be high-sensitivity quantification in a complex matrix or unambiguous structural identification. We will evaluate three common ionization techniques, detailing the underlying principles and their specific applicability to this molecule.

Physicochemical Properties and Mass Spectrometry Implications

The selection of an appropriate analytical technique begins with a fundamental understanding of the analyte's chemical properties. These properties dictate its behavior in the instrument, from chromatographic separation to ionization efficiency.

PropertyValue / PredictionImplication for MS Analysis
Molecular Formula C₆H₄ClN₃---
Molecular Weight 153.57 g/mol Defines the m/z of the molecular ion.
Polarity Moderately PolarThe imidazole and nitrile groups impart polarity, making it suitable for reversed-phase LC and responsive to ESI. The chloro and methyl groups add non-polar character, suggesting APCI could also be effective.[3]
Volatility Potentially Semi-VolatileAs a small molecule, it may be amenable to GC-MS analysis, likely requiring a hard ionization source like EI.[4]
Thermal Stability UnknownThermal stability is a critical factor for both GC-MS (inlet temperature) and APCI (vaporizer temperature). Unstable compounds may degrade, requiring softer ionization.
Solubility Soluble in organic solventsExpected to be soluble in common LC mobile phase constituents like methanol and acetonitrile.[5]

Comparative Analysis of Ionization Techniques

The ionization source is the gateway to the mass spectrometer, converting neutral analyte molecules into detectable gas-phase ions.[6] The choice of source is arguably the most critical parameter in method development, as it directly impacts sensitivity, selectivity, and the degree of fragmentation. We compare three workhorse techniques: ESI, APCI, and EI.

G cluster_lcms LC-MS Approaches cluster_esi ESI cluster_apci APCI cluster_gcms GC-MS Approach lc Liquid Chromatograph esi_source Electrospray Source (High Voltage) lc->esi_source apci_source APCI Source (Heater + Corona Needle) lc->apci_source esi_process Charged Droplet Formation & Solvent Evaporation esi_source->esi_process Liquid Phase Ionization ms_inlet Mass Spectrometer Inlet esi_process->ms_inlet [M+H]+ apci_process Vaporization & Corona Discharge apci_source->apci_process Gas Phase Ionization apci_process->ms_inlet [M+H]+ ms_analyzer Mass Analyzer (Quadrupole / TOF / Ion Trap) ms_inlet->ms_analyzer gc Gas Chromatograph ei_source Electron Ionization Source (70 eV Filament) gc->ei_source ei_process High-Energy Electron Bombardment ei_source->ei_process Gas Phase Ionization ei_process->ms_inlet M+• & Fragments detector Detector ms_analyzer->detector

Caption: Workflow comparison of ESI, APCI, and EI ionization sources.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and large molecules. It generates ions from a liquid solution by applying a high voltage to create an aerosol.[4] As the solvent evaporates from the charged droplets, gas-phase analyte ions are formed, typically as protonated molecules [M+H]⁺ in positive ion mode.

  • Expertise & Causality: Given the nitrogen atoms in the imidazole ring, 4-chloro-1-methylimidazole-5-carbonitrile is expected to be readily protonated. ESI is therefore a primary candidate for high-sensitivity analysis, especially when coupled with liquid chromatography (LC-MS). Its "soft" nature minimizes in-source fragmentation, maximizing the signal for the precursor ion, which is ideal for quantitative studies using tandem mass spectrometry (MS/MS).[7]

  • Trustworthiness: ESI is highly reproducible but can be susceptible to ion suppression from matrix components, which compete with the analyte for ionization.[8] This necessitates robust sample cleanup and the use of an isotopically labeled internal standard for reliable quantification.

Experimental Protocol: LC-ESI-MS/MS

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂): 800 L/hr at 350 °C.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for the transition of the protonated molecule to a characteristic fragment (e.g., m/z 154 → fragment).

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another LC-MS technique, but it ionizes samples in the gas phase.[9] The liquid eluent is vaporized in a heated tube and then subjected to a corona discharge, which ionizes the solvent molecules. These solvent ions then transfer a proton to the analyte molecules.[6] APCI is well-suited for smaller, less polar, and more volatile compounds than ESI.[10]

  • Expertise & Causality: For 4-chloro-1-methylimidazole-5-carbonitrile, which has both polar and non-polar characteristics, APCI presents a robust alternative to ESI. It is generally less prone to matrix effects and can tolerate higher flow rates.[3][6] If the compound exhibits good thermal stability, APCI can provide excellent sensitivity.

  • Trustworthiness: The requirement for thermal stability is a key validation point. Analyte degradation in the heated vaporizer can lead to inaccurate results. This should be tested by comparing injection responses at varying vaporizer temperatures.

Experimental Protocol: LC-APCI-MS/MS

  • Chromatography: Same as for ESI, although higher flow rates (up to 1 mL/min) can be accommodated.[4]

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Atmospheric Pressure Chemical Ionization (APCI).

    • Corona Discharge Current: 4 µA.

    • Vaporizer Temperature: 400 °C (optimize based on stability).

    • Capillary Voltage: 3.0 kV.

    • Sheath and Aux Gas (N₂): Instrument-specific defaults, optimized for signal.

    • Scan Mode: MRM for the transition m/z 154 → fragment.

Electron Ionization (EI)

EI is a classic "hard" ionization technique used in GC-MS.[11] Gaseous analyte molecules are bombarded by a high-energy electron beam (typically 70 eV), causing an electron to be ejected, forming a radical cation (M⁺•).[4][12] This high energy input leads to extensive and reproducible fragmentation.[7]

  • Expertise & Causality: EI is unparalleled for structural elucidation because the resulting fragmentation patterns act as a molecular fingerprint that can be matched against spectral libraries.[12] For an unknown or novel compound like 4-chloro-1-methylimidazole-5-carbonitrile, GC-EI-MS provides the richest structural information. Its utility depends entirely on the compound's ability to be volatilized without degradation. For some imidazoles, derivatization may be necessary to improve volatility and chromatographic performance.[13]

  • Trustworthiness: The reproducibility of EI fragmentation is its greatest strength. A protocol is self-validating if the obtained spectrum consistently matches a reference spectrum under standardized conditions.

Experimental Protocol: GC-EI-MS

  • Chromatography:

    • Column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Hold at 80 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Scan Mode: Full scan from m/z 40 to 250 to capture the molecular ion and all fragment ions.

Ionization Technique Comparison Summary
ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI)
Principle Liquid-phase, high voltage spray[6]Gas-phase, corona discharge[9]Gas-phase, electron bombardment[7]
Analyte Suitability Polar, non-volatile moleculesModerately polar, thermally stable molecules[10][3]Volatile, thermally stable molecules[4]
Typical Ion [M+H]⁺ or [M-H]⁻[M+H]⁺ or [M-H]⁻M⁺• (radical cation)
Fragmentation Low (soft ionization)[7]Low to moderateExtensive (hard ionization)[7][12]
Primary Use Case Quantification of knownsQuantification of less polar knownsStructural elucidation of unknowns
Matrix Effects High susceptibility[8]Lower susceptibilityLow susceptibility

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

While EI provides fragmentation directly, soft ionization techniques require an additional step for structural analysis. Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (e.g., the [M+H]⁺ at m/z 154) and subjecting it to collision-induced dissociation (CID) to generate product ions.[14] The resulting fragmentation pattern is key to confirming the molecule's identity.

Based on the known fragmentation of imidazole and nitrile-containing compounds, we can propose a fragmentation pathway for 4-chloro-1-methylimidazole-5-carbonitrile.[14][15] The most common fragmentations in imidazoles involve the loss of neutral molecules like hydrogen cyanide (HCN).[15]

Fragmentation cluster_frags Primary Fragments parent [M+H]⁺ m/z 154.02 frag1 Loss of HCN m/z 127.00 parent->frag1 - HCN (27 Da) frag2 Loss of Cl• m/z 119.04 parent->frag2 - Cl (35 Da) frag3 Loss of CH₃CN m/z 113.00 parent->frag3 - CH₃CN (41 Da)

Caption: Proposed MS/MS fragmentation pathway for protonated 4-chloro-1-methylimidazole-5-carbonitrile.

Table of Predicted Fragment Ions (from [M+H]⁺)

Precursor m/zProposed FragmentProposed Neutral LossProduct m/z (monoisotopic)
154.02[C₅H₄ClN]⁺HCN127.00
154.02[C₆H₅N₃]⁺Cl•119.04
154.02[C₄H₂ClN₂]⁺CH₃CN113.00
  • Causality: The loss of HCN is a classic fragmentation pathway for imidazole rings, driven by the stability of the resulting ion.[15] The loss of a chlorine radical is also plausible, though less common in CID than neutral losses. The loss of acetonitrile (CH₃CN) would involve a more complex rearrangement but is a possible pathway for N-methylated compounds. The relative abundance of these fragments will depend on the collision energy applied.

Conclusion and Recommendations

There is no single "best" method for the analysis of 4-chloro-1-methylimidazole-5-carbonitrile; the optimal choice is dictated by the research objective.

  • For High-Sensitivity Quantification: LC-ESI-MS/MS is the recommended platform. Its soft ionization maximizes the precursor ion signal, providing the lowest limits of detection required for trace analysis in environmental or biological samples. The use of an internal standard is mandatory to ensure accuracy.

  • For Robustness and Reduced Matrix Effects: If ESI proves unreliable due to ion suppression, LC-APCI-MS/MS is a powerful alternative, provided the analyte is thermally stable.[3] It often yields a cleaner baseline and more reproducible results in complex matrices.

  • For Unambiguous Structural Confirmation: GC-EI-MS is the gold standard. The rich, reproducible fragmentation pattern it generates provides the highest degree of confidence in the structural assignment of the analyte.[7][11] This method is ideal for the initial identification of the compound or for distinguishing it from potential isomers.

By understanding the interplay between the analyte's properties and the principles of each ionization technique, researchers can confidently develop and validate robust, accurate, and fit-for-purpose mass spectrometry methods.

References

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Waters Corporation. Atmospheric Pressure Ionization Sources: Their Use and Applicability. [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • D.A. Robb, M.W. Blades. (n.d.). Atmospheric Pressure Photoionization — The Second Source for LC-MS? Chromatography Online. [Link]

  • Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. [Link]

  • AxisPharm. Electrospray and APCI Mass Analysis. [Link]

  • University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

  • PubMed. (2024, June 15). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. [Link]

  • ACS Publications. (2018, November 13). A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. Analytical Chemistry. [Link]

  • Separation Science. (2025, September 9). Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. [Link]

  • Bouling Chemical Co., Limited. 1H-Imidazole-2-Carbonitrile, 4-Chloro-5-(4-Methylphenyl)-. [Link]

  • ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. [Link]

  • MDPI. (2020, January 16). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. [Link]

  • AERU - University of Hertfordshire. (2021, April 13). 4-chloro-5-p-tolylimidazole-2-carbonitrile. [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • ResearchGate. (n.d.). Detection and determination of nitriles. [Link]

  • PubMed. (2004, October 29). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. [Link]

  • MDPI. (2021, November 18). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]

  • ScienceDirect. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]

Sources

Validation

Comparative HPLC Guide: Purity Profiling of 4-Chloro-1-methylimidazole-5-carbonitrile

This guide provides an in-depth technical comparison of HPLC methodologies for the purity profiling of 4-chloro-1-methylimidazole-5-carbonitrile (CMIC) . It addresses the critical challenge of separating the target compo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the purity profiling of 4-chloro-1-methylimidazole-5-carbonitrile (CMIC) . It addresses the critical challenge of separating the target compound from its regioisomer, 5-chloro-1-methylimidazole-4-carbonitrile , a common byproduct in the N-methylation synthesis pathway.

Executive Summary & Technical Context

4-chloro-1-methylimidazole-5-carbonitrile (CMIC) is a high-value heterocyclic intermediate used in the synthesis of advanced agrochemicals (e.g., Cyazofamid analogs) and pharmaceutical APIs. The synthesis typically involves the methylation of 4-chloroimidazole-5-carbonitrile. Due to the tautomeric nature of the imidazole ring, this reaction yields two N-alkylated regioisomers:

  • Target: 4-chloro-1-methylimidazole-5-carbonitrile (1,5-substitution pattern relative to tautomer origin).

  • Critical Impurity: 5-chloro-1-methylimidazole-4-carbonitrile (Regioisomer).

The Analytical Challenge: These isomers possess identical molecular weights and very similar lipophilicities (LogP), making them difficult to separate on standard C18 columns using generic isocratic conditions. Poor resolution leads to inaccurate purity assignment and "hidden" impurities in the final drug substance.

This guide compares a Generic Isocratic Method (Method A) against an Optimized pH-Buffered Gradient Method (Method B) , demonstrating why the latter is the required standard for regulatory-grade analysis.

Synthesis & Impurity Origin Pathway

The following diagram illustrates the origin of the regioisomeric impurity, highlighting the necessity for a high-resolution separation method.

SynthesisPathway Start 4-chloro-1H-imidazole-5-carbonitrile (Tautomeric Precursor) Target TARGET: 4-chloro-1-methylimidazole- 5-carbonitrile Start->Target N1-Methylation (Major Product) Impurity IMPURITY (Regioisomer): 5-chloro-1-methylimidazole- 4-carbonitrile Start->Impurity N3-Methylation (Minor Product) Reagent + Methyl Iodide / Base

Figure 1: Divergent synthesis pathway showing the formation of the target CMIC and its difficult-to-separate regioisomer.

Method Comparison: Generic vs. Optimized

Method A: The "Generic" Approach (Not Recommended)

Often used for rapid in-process checks, but fails during final release testing.

  • Column: Standard C18 (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Water (50:50 v/v).[2]

  • Mode: Isocratic.

  • Deficiencies:

    • Co-elution: The lack of pH control results in broad peaks due to the basic nitrogen of the imidazole ring interacting with residual silanols.

    • Poor Selectivity: The regioisomers often co-elute as a single, shouldered peak or have a resolution (

      
      ) < 1.5.
      
Method B: The Optimized Gradient Approach (Recommended)

Designed for high-resolution separation of structural isomers.

  • Column: High-density C18 or Phenyl-Hexyl (for

    
    -
    
    
    
    selectivity).
  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile Gradient.

  • Mechanism:

    • pH Control: At pH 3.0, the imidazole ring is partially protonated, reducing silanol interactions and sharpening peak shape.

    • Gradient Slope: A shallow gradient allows for the differential solvation of the chloro and cyano dipoles, resolving the isomers based on subtle electronic differences rather than just hydrophobicity.

Comparative Data Summary
ParameterMethod A (Generic)Method B (Optimized)Status
Resolution (

)
0.8 - 1.2 (Co-elution risk)> 3.5 (Baseline Separation)
Tailing Factor (

)
1.8 - 2.20.95 - 1.15
Theoretical Plates (

)
~4,000> 12,000
LOD (Impurity) 0.1%0.01%

Detailed Experimental Protocol (Method B)

Reagents & Equipment[3][4][5][6]
  • Solvent A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.0 with dilute Phosphoric Acid (
    
    
    
    ).
  • Solvent B: HPLC Grade Acetonitrile (ACN).[3]

  • Column: Inertsil ODS-3V or Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm).

  • Detector: UV-Vis / PDA at 230 nm (Imidazole absorption max).

Step-by-Step Workflow
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05 using 10% 
    
    
    
    . Filter through a 0.45 µm nylon membrane.
  • System Equilibration: Purge lines with 90% Solvent A / 10% Solvent B for 30 minutes at 1.0 mL/min to saturate the column stationary phase.

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold to stack polar impurities)

    • 2-15 min: 10%

      
       60% B (Linear gradient for isomer separation)
      
    • 15-20 min: 60%

      
       90% B (Wash)
      
    • 20-25 min: 10% B (Re-equilibration)

  • Sample Preparation: Dissolve 10 mg of CMIC in 10 mL of Mobile Phase (Initial Ratio). Critical: Do not use pure ACN as diluent, as it causes "solvent effect" peak splitting for early eluters.

Method Validation Workflow

The following diagram outlines the logic for validating this method to ICH Q2(R1) standards.

ValidationWorkflow Step1 System Suitability Test (SST) Inject Standard Mix Decision1 Resolution > 2.0? Tailing < 1.5? Step1->Decision1 Step2 Specificity Check Inject Regioisomer Marker Decision1->Step2 Yes Fail Adjust pH or Gradient Slope Decision1->Fail No Step3 Linearity & Range 5 Levels (50-150%) Step2->Step3 Step4 Robustness pH +/- 0.2, Flow +/- 0.1 Step3->Step4 Pass Method Validated Ready for Release Step4->Pass Fail->Step1

Figure 2: Decision tree for validating the separation efficiency of the CMIC HPLC method.

Troubleshooting & Expert Insights

Issue: "Split Peaks" or Doublets
  • Cause: This is often mistaken for isomer separation but is actually a solvent mismatch . If the sample is dissolved in 100% Acetonitrile while the starting mobile phase is 90% Water, the analyte precipitates or travels faster than the mobile phase front.

  • Solution: Always dissolve the sample in the starting mobile phase (90:10 Buffer:ACN).

Issue: Retention Time Drift
  • Cause: Imidazoles are sensitive to pH changes. A drift of 0.1 pH units in the buffer can shift retention times by 0.5 minutes.

  • Solution: Use a precise pH meter and buffer the aqueous phase adequately (20-25 mM phosphate is recommended over 10 mM).

Identification of Isomers

Without a standard for the impurity, identifying the peaks can be tricky. Generally, in Reverse Phase (C18):

  • 4-chloro-1-methylimidazole-5-carbonitrile (Target): Typically elutes second .

  • 5-chloro-1-methylimidazole-4-carbonitrile (Impurity): Typically elutes first due to the higher polarity induced by the proximity of the electron-withdrawing cyano group to the methylated nitrogen (dipole vector alignment). Note: This must be confirmed with a reference standard as column selectivity varies.

References

  • Separation of Imidazole Derivatives: Podolska, M., et al. "HPLC Method for Separating Enantiomers of Imidazole Derivatives."[4] Acta Poloniae Pharmaceutica, 2006. Link

  • Losartan Impurity Profiling: Dalvi, S. V., et al. "A New RS HPLC Method for Simultaneous Estimation of Impurities in Losartan Potassium." International Journal of Pharmaceutical Sciences and Research, 2025.[5] Link

  • HILIC vs RP for Imidazoles: Agilent Technologies. "Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column." Application Note, 2018. Link

  • Synthesis of Chloro-cyano-imidazoles: Smolecule. "4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile Synthesis Methods." Chemical Data Guide, 2023. Link

  • General Imidazole Separation Guide: BenchChem. "Technical Support Center: Separation of Imidazole Regioisomers." Technical Guide, 2025. Link

Sources

Comparative

Comparative Reactivity Guide: 4-Chloro vs. 5-Chloro-1-methylimidazole-carbonitriles

The following guide details the comparative reactivity, synthesis, and structural identification of 4-chloro-1-methylimidazole-5-carbonitrile and 5-chloro-1-methylimidazole-4-carbonitrile . Executive Summary In the devel...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative reactivity, synthesis, and structural identification of 4-chloro-1-methylimidazole-5-carbonitrile and 5-chloro-1-methylimidazole-4-carbonitrile .

Executive Summary

In the development of imidazole-based pharmaceuticals (e.g., purine mimetics, angiotensin II antagonists), the regiochemistry of the chloro- and cyano-substituents is a critical determinant of synthetic utility.

This guide compares two regioisomers derived from the methylation of 4-chloro-5-cyanoimidazole:

  • Isomer A (Stable/Major): 4-chloro-1-methylimidazole-5-carbonitrile.

  • Isomer B (Reactive/Minor): 5-chloro-1-methylimidazole-4-carbonitrile.[1]

Core Insight: While Isomer A is thermodynamically favored during synthesis, Isomer B exhibits superior electrophilicity at the C-Cl bond, making it the preferred scaffold for Nucleophilic Aromatic Substitution (


) reactions.

Structural Characterization & Synthesis[2]

Synthesis via Regioselective Methylation

The parent compound, 4(5)-chloro-1H-imidazole-5(4)-carbonitrile, exists as a tautomeric mixture. Methylation (e.g., MeI/NaH) breaks this symmetry, yielding both isomers.

  • Mechanism: The imidazole anion is an ambident nucleophile. Alkylation typically favors the nitrogen furthest from the electron-withdrawing nitrile group (steric and electronic repulsion), leading to Isomer A as the major product.

  • Separation: The isomers exhibit distinct polarity. Isomer A is generally less polar than Isomer B due to the dipole cancellation between the N-Methyl and the adjacent 5-Cyano group.

Spectroscopic Differentiation (NMR)

Correct structural assignment is prerequisite to reactivity studies.

Feature4-chloro-1-methylimidazole-5-carbonitrile (Isomer A)5-chloro-1-methylimidazole-4-carbonitrile (Isomer B)
N-Me Shift (

)
3.60 – 3.75 ppm (Deshielded by adjacent CN anisotropy)3.50 – 3.65 ppm (Shielded relative to Isomer A)
C2-H Shift (

)
7.60 – 7.80 ppm 7.80 – 8.00 ppm (More acidic/deshielded)
NOE Signal Strong NOE between N-Me and C5-CN (None/Weak)Strong NOE between N-Me and C5-Cl (None)
13C NMR (C4/C5) C5-CN is typically ~110-115 ppm.C4-CN is typically ~115-120 ppm.

Note: The most reliable NOE is often the absence of interaction in both, or interaction with C2-H. X-ray crystallography or derivatization is recommended for definitive proof if shifts are ambiguous.

Reactivity Profile Comparison

Nucleophilic Aromatic Substitution ( )

This is the primary differentiator. Imidazoles are electron-deficient heteroaromatics, but the position relative to the pyrrole-like nitrogen (N1) dictates susceptibility to nucleophilic attack.

  • 5-Chloro Isomer (Isomer B): High Reactivity. The C5 position in 1-substituted imidazoles is inherently more electrophilic than C4. The adjacent N1-Methyl group and the ortho-Nitril group (at C4) cooperatively stabilize the Meisenheimer intermediate.

    • Outcome: Facile displacement of Chloride by amines, thiols, or alkoxides.

  • 4-Chloro Isomer (Isomer A): Low Reactivity. The C4 position is "beta" to the activating N1. The negative charge in the transition state cannot effectively delocalize onto the N1 nitrogen.

    • Outcome: Inert to mild nucleophiles; requires forcing conditions (high temp, pressure) or transition metal catalysis (Buchwald-Hartwig).

C2-Lithiation (Hydrogen-Metal Exchange)

Both isomers possess an acidic proton at C2.

  • Protocol: Treatment with

    
    -BuLi at -78°C.
    
  • Selectivity: Both lithiate cleanly at C2. However, the 5-chloro isomer is prone to "halogen dance" or elimination side reactions if the temperature is not strictly controlled, due to the proximity of the Li and Cl (alpha-elimination potential).

Visualizing the Chemistry

The following diagram maps the divergent reactivity pathways for the two isomers.

Reactivity_Map Parent 4-chloro-5-cyanoimidazole (Precursor) Methylation Methylation (MeI, NaH, DMF) Parent->Methylation IsoA Isomer A (Major) 4-chloro-1-methyl-5-cyano (Stable) Methylation->IsoA ~70% Yield IsoB Isomer B (Minor) 5-chloro-1-methyl-4-cyano (Reactive) Methylation->IsoB ~30% Yield SNAr_Cond S_NAr Conditions (R-NH2, Heat) IsoA->SNAr_Cond IsoB->SNAr_Cond ProdA No Reaction / Decomposition (Chloride Retained) SNAr_Cond->ProdA High Barrier ProdB 5-Amino-1-methyl-4-cyanoimidazole (Chloride Displaced) SNAr_Cond->ProdB Facile Path

Figure 1: Divergent synthesis and reactivity pathways. Note the high barrier for


 on the 4-chloro isomer compared to the 5-chloro isomer.

Experimental Protocols

Protocol 1: Regioselective Synthesis & Separation

Objective: Synthesize and isolate both isomers from 4-chloro-5-cyanoimidazole.

  • Reaction: Dissolve 4-chloro-5-cyanoimidazole (1.0 eq) in anhydrous DMF (0.5 M). Cool to 0°C.[2][3]

  • Deprotonation: Add NaH (60% dispersion, 1.1 eq) portion-wise. Stir for 30 min (gas evolution ceases).

  • Alkylation: Add MeI (1.1 eq) dropwise. Warm to RT and stir for 3 hours.

  • Workup: Quench with water. Extract with EtOAc (3x). Wash organics with brine, dry (

    
    ), and concentrate.
    
  • Purification: Flash Chromatography (Hexanes:EtOAc gradient).

    • Elution Order:4-chloro-1-methyl-5-cyano (Isomer A) typically elutes first (less polar). 5-chloro-1-methyl-4-cyano (Isomer B) elutes second.

Protocol 2: Comparative Reactivity Assay

Objective: Validate the superior electrophilicity of the 5-chloro isomer.

  • Setup: Prepare two vials.

    • Vial A: 4-chloro-1-methylimidazole-5-carbonitrile (0.5 mmol).

    • Vial B: 5-chloro-1-methylimidazole-4-carbonitrile (0.5 mmol).

  • Reagents: Add DMF (2 mL), Morpholine (1.5 eq), and

    
     (2.0 eq) to each.
    
  • Condition: Heat both vials to 80°C for 4 hours.

  • Analysis: Monitor by TLC or LC-MS.

    • Result B: Complete conversion to 5-morpholino-1-methylimidazole-4-carbonitrile .

    • Result A: >90% recovery of starting material (4-chloro). Significant reaction requires >120°C or microwave forcing.

Applications in Drug Discovery[5]

  • Purine Isosteres: The 5-chloro isomer is a critical intermediate for synthesizing 9-methylpurine analogs. The labile 5-chloro group allows for the introduction of diverse amines (C6-equivalent of purines) before cyclization.

  • Angiotensin II Antagonists: The 4-chloro isomer (Isomer A) is structurally related to the Losartan scaffold (though Losartan uses a 2-butyl-4-chloro-5-hydroxymethyl motif).[4] Its stability makes it a robust scaffold where the chloride is intended to be retained or coupled via Pd-catalysis rather than direct displacement.

References

  • PubChem Compound Summary. 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile (Analogous Reactivity Data). National Center for Biotechnology Information. [Link]

  • Organic Process Research & Development. Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide (Mechanistic insights on imidazole functionalization). [Link]

  • SpectraBase. 5-Chloro-1-methyl-4-nitroimidazole (Reactivity comparison for 5-chloro-1-methylimidazoles). [Link]

  • Google Patents. CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. [5]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.